2'-Deoxyguanosine (Standard)
描述
BenchChem offers high-quality 2'-Deoxyguanosine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyguanosine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
116002-28-9 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m1/s1 |
InChI 键 |
YKBGVTZYEHREMT-HSUXUTPPSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2'-Deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (dG) is a fundamental building block of deoxyribonucleic acid (DNA), composed of the purine (B94841) nucleobase guanine (B1146940) attached to a deoxyribose sugar.[1][2] As one of the four canonical deoxyribonucleosides, its chemical properties are of paramount importance in diverse fields ranging from molecular biology and genetics to drug development and toxicology.[3] This technical guide provides a comprehensive overview of the core chemical properties of the 2'-Deoxyguanosine standard, methods for its analysis, and its role in key biological pathways.
2'-Deoxyguanosine is particularly susceptible to oxidative damage due to being the most electron-rich of the four DNA bases.[1] This reactivity makes it and its oxidized derivatives, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), critical biomarkers for studying oxidative stress and its implications in carcinogenesis and aging.[4][5]
Physicochemical Properties
The fundamental physicochemical properties of 2'-Deoxyguanosine are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 961-07-9 | [1][3][6] |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [1][3][6] |
| Molecular Weight | 267.24 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | >300 °C (decomposes) | [1][3][8] |
| Solubility | Slightly soluble in water.[1] Soluble in 1 M NH₄OH (50 mg/mL), DMSO (≥31 mg/mL), and other organic solvents like methanol (B129727) and ethanol.[1][4][7][9] | |
| pKa | 9.20 (predicted) | [1] |
| Optical Activity | [α]20/D −30° (c = 0.2 in H₂O) | [8] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] For long-term storage of solutions, -20°C or -80°C is recommended.[7][8] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quantification of 2'-Deoxyguanosine. Key spectral data are provided below.
| Spectroscopic Method | Data | References |
| UV Absorbance (λmax) | 255 nm (at pH 1) | [1] |
| Mass Spectrometry | The NIST WebBook provides the electron ionization mass spectrum for 2'-Deoxyguanosine.[6] Key fragments correspond to the guanine base and the deoxyribose sugar. | |
| ¹H NMR (400 MHz in DMSO-d6) | δ 10.7 (s, 1H), 7.95 (s, 1H), 6.50 (s, 2H), 6.14 (t, 1H), 5.31 (d, 1H), 4.99 (t, 1H), 4.36 (m, 1H), 3.83 (m, 1H), 3.55 (m, 2H), 2.53 (m, 1H), 2.22 (m, 1H) | [2] |
Biological Pathways and Significance
2'-Deoxyguanosine is central to two major biological processes: DNA synthesis and oxidative damage.
DNA Synthesis Pathway
2'-Deoxyguanosine is the precursor to deoxyguanosine triphosphate (dGTP), which is utilized by DNA polymerases for the synthesis of DNA. This process involves sequential phosphorylation by kinases.[1]
Oxidative Damage Pathway
Due to its high electron density, the guanine base in 2'-Deoxyguanosine is a primary target for reactive oxygen species (ROS).[1] This interaction leads to the formation of various oxidation products, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), a widely used biomarker for oxidative stress and DNA damage.[5][10]
Experimental Protocols
Accurate quantification and analysis of 2'-Deoxyguanosine and its metabolites are crucial for research. The following are representative protocols for sample preparation and analysis.
Protocol 1: Preparation of 2'-Deoxyguanosine Stock Solution
This protocol outlines the preparation of a stock solution for use in cell culture or as an analytical standard.
Materials:
-
2'-Deoxyguanosine powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 1 M Ammonium Hydroxide (NH₄OH)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of 2'-Deoxyguanosine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired concentration. For example, to prepare a 50 mg/mL stock in DMSO, add 1 mL of fresh, anhydrous DMSO to 50 mg of 2'-Deoxyguanosine.[10]
-
Vortex the tube thoroughly to dissolve the powder. If solubility is an issue, gentle warming to 37°C and sonication in an ultrasonic bath for a short period can aid dissolution.[11]
-
Once fully dissolved, the stock solution can be filter-sterilized if intended for cell culture use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6-12 months.[7][8]
Protocol 2: Quantification of 8-hydroxy-2'-deoxyguanosine in Urine by HPLC-ECD
This protocol provides a method for the analysis of the oxidative damage biomarker 8-OHdG in urine samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method involves a solid-phase extraction (SPE) cleanup step.[1][3]
Materials:
-
Urine sample
-
Potassium dihydrogen phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 and/or Strong Cation Exchange - SCX)
-
Methanol
-
Deionized water
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 or C30 analytical column
-
Mobile phase (e.g., 35 mM phosphate buffer pH 7.0 containing 5% acetonitrile (B52724) and 30 µM EDTA)[1]
-
8-OHdG standard
Procedure:
-
Sample Preparation (SPE):
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
Dilute an aliquot of the urine sample (e.g., 2 mL) with an equal volume of 0.1 M potassium dihydrogen phosphate buffer.[12]
-
Condition the SPE cartridge (e.g., C18) by washing with methanol followed by deionized water and finally with the phosphate buffer.
-
Apply the diluted urine sample to the conditioned cartridge.
-
Wash the cartridge with deionized water to remove interfering hydrophilic substances.
-
Elute the 8-OHdG from the cartridge using an appropriate solvent (e.g., methanol or an acetonitrile/water mixture). For methods using tandem C18 and SCX columns, a more complex series of washes and elutions is performed to achieve higher purity.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the HPLC mobile phase.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system. The electrochemical detector potential should be optimized for 8-OHdG detection (e.g., +500 mV to +600 mV).[5]
-
Equilibrate the analytical column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min).[1]
-
Inject a standard solution of 8-OHdG to determine its retention time and generate a calibration curve.
-
Inject the prepared urine sample.
-
Identify the 8-OHdG peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of 8-OHdG in the sample by comparing the peak area to the calibration curve. Results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[13]
-
Protocol 3: Analysis of 2'-Deoxyguanosine in DNA by LC-MS/MS
This protocol describes a general workflow for the sensitive and specific quantification of 2'-Deoxyguanosine within a DNA sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is often performed alongside the analysis of modified nucleosides like 8-OHdG.
Materials:
-
Isolated DNA sample (from cells or tissues)
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate buffers (e.g., sodium acetate, Tris-HCl)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG for 8-OHdG analysis)[14]
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
DNA Digestion:
-
Quantify the amount of isolated DNA using UV absorbance at 260 nm.
-
To an aliquot of DNA, add the stable isotope-labeled internal standard. This is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.[14]
-
Digest the DNA to its constituent deoxynucleosides. This is typically a multi-step enzymatic process:
-
After digestion, remove the enzymes, typically by ultrafiltration.[16]
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system. The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Define the MRM transitions for 2'-Deoxyguanosine and the internal standard. For dG, this would typically be the transition from the protonated molecular ion [M+H]⁺ (m/z 268.1) to the fragment ion corresponding to the guanine base (m/z 152.1).
-
Inject the digested DNA sample onto the LC column. The mobile phase gradient will separate the deoxynucleosides.
-
Quantify the amount of 2'-Deoxyguanosine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known amounts of standard and internal standard.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]
- 3. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development of urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) measurement method combined with SPE. | Semantic Scholar [semanticscholar.org]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 2'-Deoxyguanosine | CAS:961-07-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. nwlifescience.com [nwlifescience.com]
2'-Deoxyguanosine: A Technical Guide to its Role as a Foundational Building Block for Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (B1662781) (dG) is a fundamental purine (B94841) nucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA). Comprising a guanine (B1146940) base linked to a deoxyribose sugar, its unique chemical properties make it a cornerstone in the synthesis of oligonucleotides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of 2'-deoxyguanosine's role in oligonucleotide synthesis, detailing its physicochemical properties, the intricacies of its incorporation into nucleic acid chains, and its significance in the burgeoning field of oligonucleotide-based drugs, particularly those targeting G-quadruplex structures.
Physicochemical Properties of 2'-Deoxyguanosine and its Derivatives
The precise chemical and physical characteristics of 2'-deoxyguanosine and its phosphoramidite (B1245037) counterpart are critical for successful oligonucleotide synthesis. These properties dictate solubility, reactivity, and stability throughout the synthesis process.
| Property | 2'-Deoxyguanosine | 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-CE-phosphoramidite |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₄₄H₅₄N₇O₈P |
| Molecular Weight | 267.24 g/mol | 839.92 g/mol |
| Appearance | White crystalline powder[3][4] | White to off-white powder |
| Melting Point | ~300 °C (decomposes)[4] | Not specified |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), slightly soluble in water.[4] | Soluble in anhydrous acetonitrile (B52724) |
| λmax | 253 nm (pH 7.0)[3] | Not applicable |
| Extinction Coefficient | 13.7 x 10³ M⁻¹cm⁻¹ (pH 7.0)[3] | Not applicable |
| Storage Conditions | Room temperature, inert atmosphere[4] | -20°C, desiccated, protected from light |
Solid-Phase Oligonucleotide Synthesis: The Phosphoramidite Method
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is the gold standard, enabling the rapid and efficient production of custom DNA sequences.[5][6] The process involves a four-step cycle for each nucleotide addition, carried out in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[7]
Figure 1: Automated Solid-Phase Oligonucleotide Synthesis Workflow.
Experimental Protocol: Solid-Phase Synthesis of a DNA Oligonucleotide
This protocol outlines the key steps for incorporating a 2'-deoxyguanosine phosphoramidite into a growing oligonucleotide chain using an automated DNA synthesizer.
Materials:
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Phosphoramidites: 5'-DMT-N-protected-2'-deoxynucleoside-3'-CE-phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[8] For dG, the N2 position is typically protected with an isobutyryl (ibu) or dimethylformamidine (dmf) group.[9]
-
Activator: 0.45 M 1H-Tetrazole or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.[10]
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[8]
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).[7]
-
Capping Solution B: 16% N-Methylimidazole in THF.[7]
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[8]
-
Anhydrous Acetonitrile: For washing steps.
Protocol:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed extensively with anhydrous acetonitrile.[6]
-
Coupling: The 2'-deoxyguanosine phosphoramidite (or other nucleoside phosphoramidite) and the activator are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[5] The coupling time for standard deoxynucleosides is typically around 20-30 seconds.[5][8] A molar excess of phosphoramidite (5-20 fold) is used to drive the reaction to completion.[5][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutant oligonucleotides in subsequent cycles.[7]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.[8] The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
These four steps are repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing: Deprotection, Purification, and Analysis
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups removed. Subsequent purification is essential to isolate the full-length product from truncated sequences and other impurities.
Experimental Protocol: Oligonucleotide Deprotection
Materials:
-
Cleavage/Deprotection Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA).[11][12]
Protocol:
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into solution.[9]
-
Base and Phosphate Deprotection: The resulting solution containing the oligonucleotide is transferred to a sealed vial and heated.
-
Standard Deprotection: 55°C for 5-8 hours with concentrated ammonium hydroxide to remove the benzoyl (Bz) and isobutyryl (iBu) protecting groups from dA, dC, and dG, respectively, as well as the cyanoethyl groups from the phosphate backbone.[9]
-
UltraFast Deprotection: For oligonucleotides synthesized with more labile protecting groups (e.g., acetyl-dC, dmf-dG), deprotection can be achieved in 10 minutes at 65°C using AMA.[8][11]
-
-
Solvent Removal: The ammonium hydroxide or AMA solution is removed by evaporation (e.g., using a SpeedVac). The resulting oligonucleotide pellet is then ready for purification.
Experimental Protocol: HPLC Purification of Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying synthetic oligonucleotides, separating the full-length product from shorter failure sequences.[13] Ion-pair reversed-phase (IP-RP) HPLC is a commonly used method.
Instrumentation and Materials:
-
HPLC System: Equipped with a UV detector, gradient pump, and autosampler.
-
Column: C8 or C18 reversed-phase column suitable for oligonucleotide separations.[14]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or a mixture of Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) in water.[14][15]
-
Mobile Phase B: Acetonitrile.
-
Sample: Deprotected oligonucleotide dissolved in water or Mobile Phase A.
Protocol:
-
Column Equilibration: The column is equilibrated with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: The dissolved oligonucleotide sample is injected onto the column.
-
Gradient Elution: A linear gradient of increasing acetonitrile concentration (Mobile Phase B) is applied to elute the oligonucleotides. A shallow gradient is typically used for optimal resolution.[13] For example, a gradient of 5% to 50% B over 20-30 minutes at a flow rate of 1-4 mL/min.[14]
-
Detection: Elution is monitored by UV absorbance at 260 nm.
-
Fraction Collection: The peak corresponding to the full-length product is collected.
-
Desalting: The collected fraction is desalted (e.g., by size-exclusion chromatography or ethanol (B145695) precipitation) to remove the ion-pairing reagents.
Experimental Protocol: LC-MS Analysis of Oligonucleotides
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive analytical technique for confirming the identity and purity of synthetic oligonucleotides.[15] It provides an accurate mass measurement, allowing for verification of the molecular weight of the full-length product and identification of any impurities.[16]
Instrumentation and Materials:
-
LC-MS System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[16]
-
Column: C18 reversed-phase column.[15]
-
Mobile Phase A: 8-16 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP) in water.[15][17]
-
Sample: Purified and desalted oligonucleotide dissolved in water.
Protocol:
-
Chromatographic Separation: The oligonucleotide sample is injected and separated using a gradient similar to that described for HPLC purification, but often with MS-compatible mobile phases (TEA/HFIP).[19]
-
Mass Spectrometry: As the oligonucleotides elute from the column, they are ionized by ESI and their mass-to-charge ratio (m/z) is determined by the mass spectrometer.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the parent oligonucleotide. This is then compared to the theoretical molecular weight to confirm its identity.
2'-Deoxyguanosine in Therapeutic Oligonucleotides: The Role of G-Quadruplexes
Guanine-rich sequences of oligonucleotides have the remarkable ability to form four-stranded secondary structures known as G-quadruplexes.[20] These structures are formed by the stacking of G-quartets, which are planar arrays of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation.[21] G-quadruplexes are found in functionally important regions of the genome, including telomeres and the promoter regions of oncogenes such as MYC, KIT, and KRAS.[22][23][24] The formation of G-quadruplexes in these promoter regions can act as a transcriptional repressor, making them attractive targets for anticancer drug development.[25]
Figure 2: G-Quadruplex Formation in Oncogene Promoters.
Experimental Workflow: Screening for G-Quadruplex Stabilizing Ligands
The identification of small molecules that can selectively bind to and stabilize G-quadruplex structures is a key strategy in the development of novel anticancer therapeutics.[26] A common workflow for screening and characterizing these ligands is outlined below.
Figure 3: Experimental Workflow for G-Quadruplex Ligand Discovery.
A key initial screening method is the Fluorescence Resonance Energy Transfer (FRET)-melting assay.[27] In this assay, a G-quadruplex-forming oligonucleotide is labeled with a fluorescent donor and a quencher. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the donor and quencher and leading to an increase in fluorescence. A ligand that stabilizes the G-quadruplex will increase its melting temperature (Tm), which can be readily detected.[27] Promising hits from this screen are then further characterized using other biophysical techniques such as Circular Dichroism (CD) spectroscopy to confirm G-quadruplex formation and topology, and Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity and thermodynamics.[28] Finally, the biological activity of the most promising compounds is evaluated in cell-based assays.[22]
Conclusion
2'-Deoxyguanosine is an indispensable component in the chemical synthesis of oligonucleotides. A thorough understanding of its properties and the chemistry of its incorporation is paramount for the production of high-quality DNA for research and therapeutic development. The unique ability of guanine-rich sequences to form G-quadruplex structures has opened up exciting new avenues for drug discovery, particularly in oncology. The continued development of novel ligands that can selectively target these structures holds immense promise for the future of precision medicine.
References
- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. J14304.09 [thermofisher.com]
- 4. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. biotage.com [biotage.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. agilent.com [agilent.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. waters.com [waters.com]
- 16. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 17. mz-at.de [mz-at.de]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. The Relevance of G-Quadruplexes in Gene Promoters and the First Introns Associated with Transcriptional Regulation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Decoding regulatory associations of G-quadruplex with epigenetic and transcriptomic functional components [frontiersin.org]
- 22. "Stabilization of the G-quadruplex in Oncogenes MYC and KRAS as a Poten" by Tessa Miller [orb.binghamton.edu]
- 23. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Optimized Virtual Screening Workflow for the Identification of Novel G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of G‐Quadruplex Ligands through a SAR Study Combining Parallel Synthesis and Screening of Cationic Bis(acylhydrazones) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Biological Crossroads of 2'-Deoxyguanosine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of 2'-deoxyguanosine (B1662781), a fundamental component of DNA, represents a critical nexus of cellular processes, extending far beyond its canonical role as a building block of the genome. This technical guide provides an in-depth exploration of the intricate pathways governing 2'-deoxyguanosine metabolism, its regulation, and its profound implications in health and disease. From the tightly controlled synthesis of deoxyguanosine triphosphate (dGTP) to the consequences of its catabolism and oxidative damage, the metabolic fate of 2'-deoxyguanosine is intrinsically linked to DNA replication and repair, mitochondrial function, and cellular signaling. Dysregulation of these pathways is implicated in a spectrum of pathologies, including cancer, mitochondrial disorders, and neurological diseases, making the enzymes and intermediates of 2'-deoxyguanosine metabolism attractive targets for therapeutic intervention. This document offers a comprehensive overview of the core metabolic pathways, quantitative data on key enzymatic reactions and metabolite concentrations, detailed experimental protocols for studying this metabolism, and visualizations of the associated signaling networks.
Core Metabolic Pathways
The cellular pool of 2'-deoxyguanosine and its phosphorylated derivatives is maintained through a delicate balance between de novo synthesis and salvage pathways.
De Novo Purine (B94841) Synthesis
The de novo pathway constructs purine rings from simpler molecules, ultimately leading to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1] The synthesis of GMP from IMP is a critical control point. IMP is first oxidized to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is then converted to GMP by GMP synthase.[1] Subsequently, GMP is phosphorylated to GDP and then to GTP. The deoxy form, dGTP, is primarily synthesized by the reduction of GDP to dGDP by ribonucleotide reductase (RNR), followed by phosphorylation to dGTP.[2]
Purine Salvage Pathway
The salvage pathway is an energy-efficient alternative that recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources.[3] 2'-Deoxyguanosine is phosphorylated to deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase (dGK).[4] This is a crucial step, particularly in mitochondria, which lack a complete de novo synthesis pathway and rely heavily on the salvage pathway for the provision of deoxynucleotides for mitochondrial DNA (mtDNA) replication.[1] dGMP is then successively phosphorylated to dGDP and dGTP. The key enzymes in the salvage pathway for 2'-deoxyguanosine are deoxyguanosine kinase and guanine (B1146940) phosphoribosyltransferase (GPT), which converts guanine to GMP.
Quantitative Data
Understanding the kinetics of the enzymes involved and the cellular concentrations of the metabolites is crucial for a complete picture of 2'-deoxyguanosine metabolism.
Enzyme Kinetics
The efficiency and substrate specificity of key enzymes determine the flux through the metabolic pathways.
| Enzyme | Substrate | K_m_ (µM) | V_max_ | Cell/Tissue Source | Reference |
| Mitochondrial Deoxyguanosine Kinase (dGK) | 2'-Deoxyguanosine | 7.6 | - | Bovine Brain | [5] |
| Mitochondrial Deoxyguanosine Kinase (dGK) | 2'-Deoxyadenosine | 60 | - | Bovine Brain | [5] |
| Mitochondrial Deoxyguanosine Kinase (dGK) | 2-Chloro-2'-deoxyadenosine | 85 | - | Bovine Brain | [5] |
| DNA Polymerase α | dGTP | 1.2 | - | Human Leukemia K562 cells | |
| DNA Polymerase α | S_6_dGTP | 1.2 | 25-50% lower than dGTP | Human Leukemia K562 cells | |
| DNA Polymerase δ | dGTP | 2.8 | - | Human Leukemia K562 cells | |
| DNA Polymerase δ | S_6_dGTP | 3.6 | 25-50% lower than dGTP | Human Leukemia K562 cells | |
| DNA Polymerase γ | dGTP | 0.8 | - | Human Leukemia K562 cells | |
| DNA Polymerase γ | S_6_dGTP | 0.8 | 25-50% lower than dGTP | Human Leukemia K562 cells |
Note: V_max_ values are often reported in relative terms or are highly dependent on the specific assay conditions and enzyme preparation, hence they are not always available in a standardized format.
Metabolite Concentrations
The intracellular concentrations of 2'-deoxyguanosine and its phosphorylated forms are tightly regulated and vary depending on the cell type, cell cycle stage, and physiological conditions.
| Metabolite | Concentration | Cell Type/Condition | Reference |
| dNTPs (total) | 10-100 pmol/10^6^ cells | S phase | [3][6] |
| dNTPs (total) | ~1-10 pmol/10^6^ cells | Quiescent cells | [3][6] |
| dGTP | - | Pyrimidines often exceed purines | [6] |
| 8-oxo-dGTP | Very low levels | Human bone osteosarcoma (U2OS) cells | |
| 8-oxo-2'-deoxyguanosine | 2.2 ± 0.4 / 10^7^ dGuo | Human bronchoalveolar H358 cells (basal) | |
| 8-oxo-2'-deoxyguanosine | 562.2 ± 3.2 / 10^7^ dGuo | H358 cells treated with 2.50 mM KBrO_3_ | |
| 8-oxo-2'-deoxyguanosine | 10-90 µmol/mol dG | Young Sprague-Dawley rats (various tissues) | [7] |
| 8-oxo-2'-deoxyguanosine | Increased in liver (186%) and kidney (372%) | Old vs. Young Sprague-Dawley rats | [7] |
Signaling Pathways and Biological Roles
Beyond its role in DNA synthesis, metabolites of 2'-deoxyguanosine, particularly at the triphosphate level, are emerging as important players in cellular signaling.
Regulation of DNA Repair by GTP/dGTP
Recent evidence has unveiled a novel signaling pathway where GTP (and likely dGTP) regulates DNA repair independently of its role as a precursor for DNA synthesis. This pathway involves the activation of the small GTPase Rac1, which in turn promotes the dephosphorylation of Abl-interactor 1 (Abi-1) by protein phosphatase 5 (PP5).[1][2][5][8] Dephosphorylated Abi-1 then promotes non-homologous end joining (NHEJ), a major pathway for the repair of DNA double-strand breaks.[1][2][5][8] This GTP-Rac1-PP5-Abi-1 signaling axis represents a direct link between cellular metabolism and the DNA damage response.[2][5][8]
Role in Ras/MAPK Signaling
The Ras family of small GTPases are pivotal regulators of the mitogen-activated protein kinase (MAPK) signaling pathway, which controls cell proliferation, differentiation, and survival. Ras proteins cycle between an active GTP-bound and an inactive GDP-bound state. Interestingly, Ras proteins can also bind to dGTP, and this interaction can modulate their intrinsic GTPase activity. This suggests that fluctuations in the dGTP pool could influence the activation status of Ras and, consequently, the downstream MAPK signaling cascade.
Oxidative Damage and 8-oxo-2'-deoxyguanosine
Reactive oxygen species (ROS), byproducts of normal cellular metabolism, can damage DNA, and guanine is the most susceptible of the four DNA bases to oxidation. The most common product of this damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can lead to G:C to T:A transversions if not repaired. The levels of 8-oxo-dG in cellular DNA are widely used as a biomarker of oxidative stress.[7]
Experimental Protocols
Deoxyguanosine Kinase Activity Assay (Radiochemical Method)
This protocol is adapted from general radiochemical kinase assays and is suitable for measuring the activity of deoxyguanosine kinase in cell or tissue extracts, or with purified enzyme.
Materials:
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Unlabeled ATP stock solution (10 mM).
-
2'-Deoxyguanosine stock solution (10 mM).
-
Enzyme preparation (cell lysate, mitochondrial extract, or purified dGK).
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.5% v/v).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: Prepare a master mix for the kinase reactions on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Assay Buffer.
-
2.5 µL of 10 mM 2'-deoxyguanosine (final concentration 1 mM).
-
x µL of enzyme preparation.
-
x µL of nuclease-free water to bring the volume to 20 µL.
-
-
ATP Mix Preparation: Prepare the ATP mix containing both unlabeled and radiolabeled ATP. For a final concentration of 1 mM ATP with a specific activity of ~500 cpm/pmol:
-
Mix an appropriate volume of 10 mM unlabeled ATP with [γ-³²P]ATP.
-
-
Initiate Reaction: Add 5 µL of the ATP mix to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by adding 10 µL of 100 mM EDTA. Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 10 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with ethanol.
-
Quantification: Air dry the P81 papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate (B84403) incorporated into 2'-deoxyguanosine based on the specific activity of the ATP and the measured radioactivity.
Quantification of 8-oxo-2'-deoxyguanosine in DNA by HPLC-ED
This protocol provides a method for the sensitive detection of 8-oxo-dG in DNA samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Materials:
-
DNA sample (from cells or tissues).
-
Nuclease P1.
-
Alkaline phosphatase.
-
HPLC system with an electrochemical detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: e.g., 50 mM sodium acetate, pH 5.1, with 5-10% methanol.
-
8-oxo-dG and 2'-deoxyguanosine standards.
Procedure:
-
DNA Isolation: Isolate DNA from the biological sample using a method that minimizes oxidative damage (e.g., using DNAzol).
-
DNA Digestion:
-
Digest 50-100 µg of DNA with nuclease P1 at 37°C for 1 hour.
-
Add alkaline phosphatase and continue the incubation at 37°C for another hour to digest the nucleotides to nucleosides.
-
-
Sample Preparation: Centrifuge the digested DNA sample to pellet any undigested material. Filter the supernatant through a 0.22 µm filter.
-
HPLC-ED Analysis:
-
Inject the filtered sample onto the C18 column.
-
Run the HPLC with the specified mobile phase at a constant flow rate.
-
Detect 2'-deoxyguanosine by UV absorbance at 260 nm.
-
Detect 8-oxo-dG using the electrochemical detector set at an appropriate potential (e.g., +600 mV).
-
-
Quantification: Quantify the amount of 8-oxo-dG and 2'-deoxyguanosine by comparing the peak areas to a standard curve generated with known amounts of the standards. Express the level of oxidative damage as the ratio of 8-oxo-dG to 10⁶ or 10⁵ 2'-deoxyguanosine molecules.
Conclusion and Future Directions
The metabolism of 2'-deoxyguanosine is a cornerstone of cellular homeostasis, with its influence extending from the integrity of the genetic code to the regulation of critical signaling pathways. The intricate interplay between the de novo and salvage pathways ensures a balanced supply of dGTP for DNA replication and repair, while the cellular machinery diligently works to mitigate the mutagenic effects of its oxidative damage product, 8-oxo-dG. The emerging roles of dGTP/GTP in signaling cascades, such as the Rac1-Abi-1 DNA repair pathway and the Ras/MAPK pathway, open new avenues for understanding the complex communication between metabolism and cellular regulation.
For researchers and drug development professionals, the enzymes and intermediates of 2'-deoxyguanosine metabolism present a rich landscape of potential therapeutic targets. The development of more specific and potent inhibitors of enzymes like deoxyguanosine kinase or ribonucleotide reductase holds promise for novel anticancer and antiviral therapies. Furthermore, a deeper understanding of the signaling roles of guanosine nucleotides may lead to innovative strategies for modulating DNA repair and cell proliferation in various disease contexts. Future research should focus on further elucidating the quantitative dynamics of 2'-deoxyguanosine metabolite pools in different cellular compartments and their precise roles in modulating signaling networks. Advanced analytical techniques will be instrumental in unraveling these complexities and paving the way for the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. (PDF) Cellular Level of 8-Oxo-2'-Deoxyguanosine in DNA Does [research.amanote.com]
- 4. 8-Hydroxy-2'-deoxyguanosine as a biomarker of oxidative DNA damage induced by perfluorinated compounds in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTP Signaling Links Metabolism, DNA Repair, and Responses to Genotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTP signaling links metabolism, DNA repair, and responses to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levels of 8-hydroxy-2'-deoxyguanosine in cellular DNA from 12 tissues of young and old Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Dawn of Purine Chemistry: An In-depth Technical Guide to the Discovery and History of Purine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of purine (B94841) nucleosides, fundamental components of nucleic acids and key signaling molecules, has a rich and intricate history that laid the groundwork for modern molecular biology and pharmacology. This technical guide provides a comprehensive overview of the seminal discoveries, from the initial isolation of purine bases from natural sources to the first chemical syntheses that unraveled their complex structures. We delve into the detailed experimental protocols of the pioneering chemists, present the quantitative data from their groundbreaking publications, and explore the nascent understanding of the physiological roles of these vital biomolecules.
The First Glimpses: Isolation of Purine Bases
The story of purine nucleosides begins with the isolation of their constituent bases from natural materials. These early endeavors were characterized by meticulous extraction and purification techniques, often from seemingly mundane sources.
The Discovery of Guanine (B1146940) from Guano
In 1844, the German chemist Julius Bodo Unger reported the first isolation of a purine base, which he named guanine in 1846, from the excreta of sea birds, known as guano. Unger's work, published in Annalen der Chemie und Pharmacie, marked a significant milestone in organic chemistry.[1][2]
Experimental Protocol: Isolation of Guanine from Guano (Unger, 1846)
While the original publication by Unger provides a descriptive account, the following protocol is a reconstruction based on the chemical principles of the time:
-
Initial Extraction: A large quantity of Peruvian guano was treated with a dilute solution of milk of lime (calcium hydroxide) to precipitate phosphates and other acidic components.
-
Filtration and Neutralization: The mixture was filtered, and the filtrate was carefully neutralized with hydrochloric acid. This step aimed to precipitate uric acid, which is less soluble at neutral pH.
-
Isolation of Guanine: The filtrate from the uric acid precipitation was then treated with a solution of mercuric chloride. This resulted in the formation of a mercury-guanine complex, which precipitated out of solution.
-
Decomposition of the Complex: The precipitate was collected and suspended in water. Hydrogen sulfide (B99878) gas was then bubbled through the suspension. This decomposed the mercury-guanine complex, precipitating mercury sulfide and leaving guanine in solution.
-
Crystallization: The solution was filtered to remove the mercury sulfide, and the filtrate was concentrated by evaporation. Upon cooling, crude guanine crystallized from the solution.
-
Purification: The crude guanine was further purified by recrystallization from hot water or dilute acid.
| Property | Unger's Observation (1846) |
| Appearance | White amorphous powder |
| Solubility | Insoluble in water, alcohol, and ether; Soluble in acids and alkalis |
| Elemental Formula | C₅H₅N₅O |
Albrecht Kossel and the Unveiling of Nucleic Acid Components
The next major leap in understanding purines came from the work of Albrecht Kossel, a German biochemist who was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research on the chemical composition of the cell nucleus.[3] Between 1885 and 1901, Kossel and his students systematically hydrolyzed "nuclein," a substance isolated from cell nuclei by Friedrich Miescher, and identified its constituent nitrogenous bases.[4][5][6][7]
Experimental Protocol: Hydrolysis of Nuclein and Isolation of Purine Bases (Kossel, circa 1886)
Kossel's methods involved the careful degradation of nucleic acids and subsequent separation of the resulting components.
-
Source Material: Nuclein was typically extracted from the thymus glands of calves or the sperm of fish.
-
Acid Hydrolysis: The nuclein was subjected to hydrolysis with dilute sulfuric acid or hydrochloric acid under controlled heating. This process cleaved the glycosidic bonds linking the purine bases to the sugar moiety and broke down the polynucleotide chain.
-
Separation of Purine Bases:
-
Silver Nitrate Precipitation: The acidic hydrolysate was treated with silver nitrate. Guanine and adenine (B156593) formed insoluble silver salts, which precipitated out of solution, while the pyrimidine (B1678525) bases remained in the filtrate.
-
Fractional Crystallization: The precipitated silver salts of the purine bases were then separated based on their differential solubility in nitric acid. The silver salt of guanine is less soluble than that of adenine, allowing for their fractional separation.
-
-
Liberation of Free Bases: The separated silver salts were suspended in water and treated with hydrogen sulfide to precipitate silver sulfide and release the free purine bases into solution.
-
Purification: The individual bases were then purified by recrystallization.
Logical Relationship of Kossel's Separation Strategy
Caption: Kossel's strategy for separating purine bases.
The Era of Synthesis: Emil Fischer and the Structure of Purines
The structural elucidation and synthesis of purines were masterfully achieved by Emil Fischer, another Nobel laureate in Chemistry (1902), for his work on sugar and purine synthesis.[8][9] His work, published extensively in the Berichte der deutschen chemischen Gesellschaft, not only confirmed the structures of naturally occurring purines but also opened the door to the synthesis of a vast array of derivatives.
The Traube Purine Synthesis
A significant contribution to purine chemistry was the Traube purine synthesis, first described by Wilhelm Traube in 1900.[10][11][12] This versatile method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, typically formic acid, to form the purine ring system.[10]
Experimental Protocol: Traube Synthesis of Purine
The following is a generalized protocol for the Traube synthesis:
-
Preparation of 4,5-Diaminopyrimidine: A substituted 4-aminopyrimidine (B60600) is nitrosated at the 5-position using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The resulting 5-nitroso-4-aminopyrimidine is then reduced to the 4,5-diaminopyrimidine, often using a reducing agent like ammonium (B1175870) sulfide or catalytic hydrogenation.
-
Ring Closure: The 4,5-diaminopyrimidine is then heated with formic acid. This results in the formylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring, thus completing the purine structure.
-
Isolation and Purification: The resulting purine is isolated by cooling the reaction mixture and collecting the precipitated product. Purification is typically achieved by recrystallization.
Workflow for Traube Purine Synthesis
References
- 1. Guanine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine: An Old Drug Newly Discovered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Series: The DNA Papers | Consortium for History of Science, Technology and Medicine [chstm.org]
- 5. An Exploration into the Effects of Chromatin Structural Proteins on the Dynamics and Energetic Landscape of Nucleosome Architectures - ProQuest [proquest.com]
- 6. DNA - Wikipedia [en.wikipedia.org]
- 7. quexua.net [quexua.net]
- 8. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 9. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Traube purine synthesis | PPTX [slideshare.net]
- 12. Traube purine synthesis | PPTX [slideshare.net]
A Comprehensive Technical Guide: 2'-Deoxyguanosine versus Guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of 2'-deoxyguanosine (B1662781) and its ribonucleoside counterpart, guanosine (B1672433). It explores their fundamental structural, chemical, and biological differences, highlighting their distinct roles in cellular processes and their significance in disease and therapeutics. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of these two critical purine (B94841) nucleosides. The guide includes a detailed summary of their physicochemical properties, methodologies for their analysis, an exploration of their involvement in signaling pathways, and a comparative look at their toxicological profiles and therapeutic applications.
Introduction
Guanine-based purine nucleosides are fundamental to a vast array of biological processes. Guanosine, a cornerstone of RNA, and its deoxy counterpart, 2'-deoxyguanosine, a key component of DNA, are central to the storage and expression of genetic information. While structurally similar, the presence or absence of a hydroxyl group at the 2' position of the ribose sugar moiety dictates their profoundly different roles and chemical properties. This guide delves into these differences, providing a detailed technical overview for researchers and drug development professionals.
Structural and Physicochemical Properties
The primary structural difference between guanosine and 2'-deoxyguanosine lies in the sugar moiety. Guanosine possesses a ribose sugar with a hydroxyl group at the 2' position, whereas 2'-deoxyguanosine has a deoxyribose sugar, lacking this 2'-hydroxyl group.[1] This seemingly minor difference has significant consequences for their chemical stability, conformational flexibility, and biological function.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of 2'-deoxyguanosine and guanosine for easy comparison.
| Property | 2'-Deoxyguanosine | Guanosine |
| Molecular Formula | C₁₀H₁₃N₅O₄[2] | C₁₀H₁₃N₅O₅[3] |
| Molar Mass | 267.24 g/mol [2] | 283.24 g/mol [3] |
| Melting Point | 300 °C (decomposes) | ~250 °C (decomposes) |
| Water Solubility | Slightly soluble | Slightly soluble, but solubility increases significantly in boiling water.[3] |
| UV λmax (pH 7) | ~253 nm | ~253 nm |
| Appearance | White crystalline powder | White crystalline powder[3] |
Biological Roles and Significance
Building Blocks of Genetic Material
The most well-established roles of these nucleosides are as the building blocks of nucleic acids. 2'-deoxyguanosine is one of the four essential components of deoxyribonucleic acid (DNA), where it forms a stable base pair with 2'-deoxycytidine (B1670253) through three hydrogen bonds, contributing to the integrity of the genetic code. Guanosine is a fundamental component of ribonucleic acid (RNA), participating in a wide range of cellular functions, including protein synthesis (mRNA), regulation of gene expression (miRNA, lncRNA), and catalysis (rRNA, ribozymes).
Oxidative Stress and DNA Damage
2'-deoxyguanosine is particularly susceptible to oxidative damage due to its low redox potential compared to other DNA bases. Reactive oxygen species (ROS) can oxidize 2'-deoxyguanosine to form 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common biomarker for oxidative stress and a mutagenic lesion that can lead to G-to-T transversions if not repaired.
Cellular Signaling
Extracellular guanosine has emerged as an important signaling molecule in the central nervous system, where it exerts neuroprotective effects. It has been shown to modulate glutamatergic neurotransmission and activate several intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5] These pathways are crucial for cell survival, proliferation, and differentiation.
Experimental Protocols
This section provides detailed methodologies for the analysis of 2'-deoxyguanosine and guanosine.
Enzymatic Hydrolysis of DNA/RNA to Nucleosides
This protocol is essential for the analysis of the nucleoside composition of DNA and RNA.
Objective: To completely hydrolyze DNA or RNA into their constituent nucleosides for subsequent analysis by HPLC.
Materials:
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from calf intestine)
-
Zinc sulfate (B86663) (ZnSO₄) solution (1 mM)
-
Tris-HCl buffer (10 mM, pH 7.5)
-
DNA or RNA sample
-
Heating block or water bath
-
Microcentrifuge tubes
-
Ethanol (B145695) (ice-cold)
-
Centrifuge
Procedure:
-
Dissolve the DNA or RNA sample in Tris-HCl buffer.
-
Add Nuclease P1 to the sample (e.g., 2 units per 100 µg of nucleic acid).
-
Add ZnSO₄ to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for 2 hours to digest the nucleic acid into 5'-mononucleotides.
-
Add Alkaline Phosphatase (e.g., 10 units) to the mixture.
-
Incubate at 37°C for another 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Stop the reaction by adding an equal volume of ice-cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the nucleosides for HPLC analysis.[6][7]
References
- 1. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Function of 2'-Deoxyguanosine in cellular signaling pathways
An In-depth Technical Guide on the Function of 2'-Deoxyguanosine (B1662781) and its Metabolites in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyguanosine (dG) is a fundamental building block of deoxyribonucleic acid (DNA). Beyond this structural role, dG and its oxidative derivative, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are emerging as active participants in a variety of cellular signaling pathways. Traditionally viewed as a simple nucleoside for DNA synthesis or a marker of oxidative stress, recent evidence has unveiled their capacity to modulate immune responses and cellular stress signaling directly. This guide provides a comprehensive overview of the known signaling functions of both 2'-deoxyguanosine and 8-hydroxy-2'-deoxyguanosine, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for research and therapeutic development.
Direct Signaling Role of 2'-Deoxyguanosine as an Immune Modulator
Recent studies have identified extracellular 2'-deoxyguanosine as a novel signaling molecule, particularly in the context of the innate immune system. It functions as a direct agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor involved in antiviral and antitumor immunity.
TLR7-Mediated Signaling Pathway
Extracellular 2'-deoxyguanosine is recognized by TLR7, an endosomal receptor. This binding event initiates a signaling cascade dependent on the adaptor protein MyD88. The activation of this pathway leads to the production of pro-inflammatory cytokines and type I interferons (e.g., TNF-α, IL-6, and IFN-α/β), crucial components of the innate immune response.[1] Notably, this activation by dG occurs independently of single-stranded RNA (ssRNA), which is the canonical ligand for TLR7.[1] This discovery positions 2'-deoxyguanosine as an endogenous danger signal that can alert the immune system. In the context of plant biology, microbial-derived 2'-deoxyguanosine has also been shown to activate plant immunity through pattern-recognition receptors.[2]
Figure 1: 2'-Deoxyguanosine activates the TLR7 signaling pathway.
Signaling Functions of 8-Hydroxy-2'-Deoxyguanosine (8-OHdG)
8-OHdG is a product of oxidative DNA damage and is widely recognized as a biomarker for oxidative stress.[3][4] Beyond its role as a damage marker, free cytosolic 8-OHdG is an active signaling molecule that exerts anti-inflammatory and anti-atherosclerotic effects, primarily through the inhibition of the small GTPase Rac1.
Inhibition of the Rac1 Signaling Pathway
Rac1 is a molecular switch that, in its active GTP-bound state, stimulates a variety of downstream signaling cascades involved in cellular proliferation, migration, and inflammation. A key function of active Rac1 is the activation of NADPH oxidase, a major source of cellular reactive oxygen species (ROS). 8-OHdG has been shown to inhibit the activation of Rac1.[5] Molecular docking studies suggest that 8-OHdG may achieve this by stabilizing the complex between Rac1 and its Guanine Nucleotide Exchange Factor (GEF), thereby preventing the exchange of GDP for GTP.[5][6]
By inhibiting Rac1, 8-OHdG effectively suppresses the downstream activation of several key signaling pathways:
-
NADPH Oxidase and ROS Production: Inhibition of Rac1 leads to reduced activity of NADPH oxidase, thereby lowering the production of inflammatory ROS.[7]
-
MAPK Pathways (JNK, ERK, p38): Rac1 is an upstream activator of the mitogen-activated protein kinase (MAPK) cascades. 8-OHdG-mediated inhibition of Rac1 results in decreased phosphorylation and activation of JNK, ERK, and p38.[5]
-
STAT Pathway: The Rac1/STAT signaling cascade is also blocked by 8-OHdG, contributing to its anti-inflammatory effects in microglia.[7]
This inhibitory action on Rac1 signaling underlies the observed anti-atherosclerotic effects of 8-OHdG, which include the suppression of vascular smooth muscle cell (VSMC) proliferation and migration.[5][8]
Figure 2: 8-OHdG inhibits Rac1 activation and downstream signaling.
Role in the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage.[9] When mitochondrial DNA (mtDNA) is damaged by oxidative stress, it can be released into the cytosol. This oxidized mtDNA, containing lesions like 8-OHdG, is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[10]
Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes, mounting an immune response.[11][12]
Figure 3: Oxidized mtDNA containing 8-OHdG activates the cGAS-STING pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the signaling functions of 2'-deoxyguanosine and 8-OHdG.
Table 1: Bioactivity of 2'-Deoxyguanosine
| Parameter | System | Concentration | Effect | Reference |
|---|---|---|---|---|
| Immune Activation | Plant (Arabidopsis) | 10 ng/mL (37.42 nM) | Significant enhancement of pathogen resistance | [2] |
| T-cell Enhancement | Human Lymphocytes | 40 µM | Enhancement of PHA- and ConA-induced T-cell transformation | [13] |
| B-cell Enhancement | Human Lymphocytes | 40 µM | Enhancement of PWM-induced B-cell differentiation |[14] |
Table 2: Bioactivity and Levels of 8-Hydroxy-2'-Deoxyguanosine (8-OHdG)
| Parameter | System/Model | Concentration / Dose | Effect | Reference |
|---|---|---|---|---|
| In vivo Efficacy | Atherosclerosis (ApoE-/- mice) | 30 mg/kg/day (oral) | Significant reduction in plaque formation | [14] |
| In vitro Cytotoxicity | Vascular Smooth Muscle Cells | Up to 500 µg/mL | No effect on cell viability | [5] |
| Detection Limit | LC/IDMS-SIM | 5 lesions / 106 bases | Quantifiable from 2 µg of DNA |[15] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the signaling pathways of 2'-deoxyguanosine and 8-OHdG.
Rac1 Activation Assay (PBD Pull-Down)
This assay is used to specifically isolate and quantify the active, GTP-bound form of Rac1.
-
Principle: A recombinant protein containing the p21-binding domain (PBD) of the Rac1 effector protein PAK1, fused to GST and coupled to agarose (B213101) beads, is used to selectively bind to Rac1-GTP. The pulled-down active Rac1 is then detected by Western blotting.[16][17]
-
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluence. After desired stimulation (e.g., with Angiotensin II) and/or treatment (with 8-OHdG), lyse the cells in an ice-cold lysis buffer containing protease inhibitors. It is critical to work quickly and at 4°C to prevent hydrolysis of GTP-Rac1.[13][18]
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-Down: Incubate the clarified supernatant with PAK1-PBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis/wash buffer to remove non-specifically bound proteins.[18]
-
Elution and Detection: Resuspend the final bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-Rac1 antibody. A fraction of the initial total cell lysate should be run in parallel to determine the total Rac1 levels for normalization.[16]
-
-
Controls: A positive control is typically performed by loading a non-hydrolyzable GTP analog (GTPγS) into a lysate sample, while a negative control is loaded with GDP.[18][19]
Figure 4: Experimental workflow for the Rac1 activation assay.
Analysis of MAPK Phosphorylation by Western Blot
This protocol is used to measure the activation state of JNK, ERK, and p38 kinases by detecting their phosphorylated forms.
-
Principle: Activation of MAPK pathways involves the dual phosphorylation of specific threonine and tyrosine residues. Antibodies that specifically recognize these phosphorylated forms are used to detect the active kinases.
-
Methodology:
-
Protein Extraction: Following cell stimulation and/or treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[20][21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-JNK).
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the kinase (e.g., anti-total-JNK). Densitometry is used to quantify the ratio of phosphorylated protein to total protein.[22]
-
cGAS-STING Pathway Activation Assay
This protocol is for assessing the activation of the cGAS-STING pathway in response to cytosolic DNA.
-
Principle: Pathway activation is monitored by measuring key downstream events, such as the phosphorylation of STING and IRF3, or the transcription of target genes like IFN-β.[23][24]
-
Methodology:
-
Stimulation: Transfect cells (e.g., HEK293T or THP-1 cells) with a DNA agonist such as herring testis DNA (HT-DNA) or a synthetic DNA oligonucleotide using a transfection reagent like Lipofectamine.[23][25]
-
Cell Lysis: At a specified time post-transfection (e.g., 6-8 hours), harvest cells for either protein or RNA analysis.
-
Analysis of Protein Phosphorylation:
-
Extract total protein and perform a Western blot as described in section 4.2.
-
Probe membranes with antibodies against phospho-STING, phospho-TBK1, and phospho-IRF3.[26]
-
-
Analysis of Gene Expression:
-
Quantification of 8-OHdG by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 8-OHdG in biological samples like urine or DNA digests.[27][28]
-
Principle: The sample is subjected to chromatographic separation to isolate 8-OHdG from other components. The isolated compound is then ionized and fragmented in a mass spectrometer. Specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.
-
Methodology:
-
Sample Preparation:
-
Urine: Often requires a simple 'dilute and shoot' approach or solid-phase extraction (SPE) for cleanup and concentration.[29]
-
DNA: DNA is first isolated and then enzymatically hydrolyzed to nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
-
Internal Standard: An isotopically labeled internal standard (e.g., [¹⁵N₅]8-OHdG) is added to the sample before processing to account for variations in sample preparation and instrument response.[27]
-
Chromatography: Inject the prepared sample onto an HPLC system, typically with a C18 or HILIC column, for separation. A gradient elution with solvents like acetonitrile (B52724) and ammonium (B1175870) formate/fluoride in water is commonly used.[27][30]
-
Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Detection: The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific mass transition for 8-OHdG (e.g., m/z 284 -> 168) and its internal standard.[30]
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of 8-OHdG in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Conclusion
The roles of 2'-deoxyguanosine and its oxidized form, 8-OHdG, extend far beyond their classical functions related to DNA structure and damage. 2'-Deoxyguanosine is now understood to be an endogenous agonist for TLR7, capable of initiating innate immune responses. Concurrently, 8-OHdG acts as a potent signaling molecule that can quell inflammation and pathological cellular responses by inhibiting the Rac1 signaling hub. Furthermore, oxidized DNA containing 8-OHdG can trigger the cGAS-STING pathway, linking oxidative stress directly to antiviral and inflammatory signaling. This expanded understanding opens new avenues for therapeutic intervention in immunology, cardiovascular disease, and oncology. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to explore and target these important signaling pathways.
References
- 1. Deoxyguanosine is a TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel nucleoside immune signaling molecule 2'-deoxyguanosine in microbes and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. 8-hydroxydeoxyguanosine suppresses NO production and COX-2 activity via Rac1/STATs signaling in LPS-induced brain microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling [frontiersin.org]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Rac1/Cdc42 Activation Assay Kit Millipore [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 27. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 28. researchgate.net [researchgate.net]
- 29. lirias.kuleuven.be [lirias.kuleuven.be]
- 30. tjoddergisi.org [tjoddergisi.org]
An In-depth Technical Guide to the Enzymatic Synthesis of 2'-Deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-Deoxyguanosine (B1662781) (dGuo), a crucial component of DNA and a valuable precursor in the development of antiviral and anticancer therapeutics. The focus is on two prominent and efficient enzymatic methodologies: a two-step transglycosylation process and a one-pot enzymatic cascade. This document details the underlying principles, key enzymes, and experimental protocols associated with these methods, presenting quantitative data in a structured format for easy comparison and providing visual representations of the synthetic pathways and workflows.
Introduction to Enzymatic Synthesis of 2'-Deoxyguanosine
The production of 2'-Deoxyguanosine has traditionally relied on chemical methods, which often involve harsh reaction conditions, multiple protection and deprotection steps, and the use of hazardous reagents. Enzymatic synthesis offers a green and efficient alternative, characterized by high specificity, mild reaction conditions, and the potential for high yields and purity. This guide explores the core enzymatic strategies that have been developed to meet the growing demand for dGuo in the pharmaceutical and biotechnology industries.
Key Enzymatic Synthesis Strategies
Two primary enzymatic routes have demonstrated significant promise for the industrial-scale production of 2'-Deoxyguanosine:
-
Two-Step Transglycosylation using Nucleoside Deoxyribosyltransferase-II (NdRT-II): This method leverages the broad substrate specificity of NdRT-II from Lactobacillus helveticus. It involves the transfer of a deoxyribosyl group from a readily available donor nucleoside, such as thymidine (B127349), to a purine (B94841) base acceptor. A particularly effective variation of this method utilizes a two-step process to overcome the low solubility of guanine (B1146940).
-
One-Pot Enzymatic Cascade using Purine and Pyrimidine Nucleoside Phosphorylases: This elegant approach combines the activities of two enzymes, thymidine phosphorylase (TP) and purine nucleoside phosphorylase (PNP), in a single reaction vessel. This system, often utilizing whole-cell biocatalysts, allows for the direct conversion of thymidine and guanine into dGuo with high efficiency.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from key studies on the enzymatic synthesis of 2'-Deoxyguanosine, allowing for a direct comparison of the different methodologies.
Table 1: Two-Step Transglycosylation via NdRT-II
| Parameter | Step 1: ACPdR Synthesis | Step 2: dGuo Synthesis | Reference |
| Enzyme | Nucleoside Deoxyribosyltransferase-II (NdRT-II) | Adenosine (B11128) Deaminase | [1][2] |
| Enzyme Source | Lactobacillus helveticus | Bacterial Source | [1][2] |
| Substrates | Thymidine, 2-amino-6-chloropurine (B14584) (ACP) | 2-amino-6-chloropurine-2'-deoxyriboside (ACPdR) | [1][2] |
| Key Outcome | High-yield synthesis of ACPdR | High-yield conversion to dGuo | [1][2] |
Table 2: One-Pot Synthesis using Nucleoside Phosphorylases
| Parameter | Whole-Cell Biocatalysis (B. acetylium) | Engineered Whole-Cell Cascade | Reference |
| Enzymes | Nucleoside Phosphorylase, Phosphomonoesterase | Thymidine Phosphorylase (E. coli), Engineered Purine Nucleoside Phosphorylase (B. acetylicum) | [3][4] |
| Substrates | Thymidine, Guanosine Monophosphate | Thymidine, Guanine | [3][4] |
| Substrate Conc. | 20 mmol/L | Not specified | [3] |
| Reaction Temp. | 60°C | Not specified | [3] |
| pH | 7.0 (30 mmol/L phosphate (B84403) buffer) | Not specified | [3] |
| Reaction Time | 6 hours | Not specified | [3] |
| Conversion/Yield | 56.4% biotransformation of thymidine | 74.0% conversion rate | [3][4] |
| Productivity | Not specified | 1.32 g/L/h | [4] |
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction pathways and a general experimental workflow for the synthesis of 2'-Deoxyguanosine.
Caption: Two-step enzymatic synthesis of 2'-Deoxyguanosine via NdRT-II.
Caption: One-pot enzymatic cascade for 2'-Deoxyguanosine synthesis.
Caption: General experimental workflow for enzymatic dGuo synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key enzymatic synthesis strategies. These protocols are synthesized from the available scientific literature and should be adapted as needed. For precise experimental details, consultation of the primary literature is recommended.
Protocol for Two-Step Synthesis via NdRT-II
This protocol is based on the method described by Okuyama et al. (2003)[1].
Step 1: Synthesis of 2-amino-6-chloropurine-2'-deoxyriboside (ACPdR)
-
Enzyme Preparation: Use a purified preparation of Nucleoside Deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus.
-
Reaction Mixture: In a suitable reaction vessel, combine:
-
Thymidine (e.g., 50 mM)
-
2-amino-6-chloropurine (ACP) (e.g., 50 mM)
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
-
NdRT-II (a predetermined optimal concentration)
-
-
Reaction Conditions:
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until maximum conversion of ACP to ACPdR is achieved.
-
-
Work-up:
-
Terminate the reaction by heat inactivation of the enzyme.
-
Remove the precipitated enzyme by centrifugation or filtration.
-
The resulting supernatant containing ACPdR can be used directly in the next step or purified if necessary.
-
Step 2: Conversion of ACPdR to 2'-Deoxyguanosine (dGuo)
-
Enzyme: Use a commercially available or in-house prepared bacterial adenosine deaminase.
-
Reaction Mixture:
-
To the ACPdR-containing solution from Step 1, adjust the pH to approximately 7.5.
-
Add adenosine deaminase to the mixture.
-
-
Reaction Conditions:
-
Incubate at a suitable temperature (e.g., 37°C) until the conversion of ACPdR to dGuo is complete, as monitored by HPLC.
-
-
Purification:
-
The final product, 2'-Deoxyguanosine, can be purified from the reaction mixture using techniques such as ion-exchange chromatography[3].
-
The purified dGuo can be lyophilized to obtain a solid product.
-
Protocol for One-Pot Synthesis using Whole-Cell Biocatalysis
This protocol is based on the findings of Xu et al. (2023) using an engineered enzymatic cascade and the conditions described for Brevibacterium acetylium[3][4].
-
Biocatalyst Preparation:
-
Prepare a whole-cell biocatalyst co-expressing thymidine phosphorylase (TP) and a purine nucleoside phosphorylase (PNP). This can be achieved by using engineered strains of E. coli or naturally potent strains like Brevibacterium acetylium.
-
-
Reaction Mixture: In a bioreactor or reaction vessel, combine:
-
Thymidine (e.g., 20 mM)
-
Guanine (e.g., 20 mM)
-
Phosphate buffer (e.g., 30 mM, pH 7.0)
-
Whole-cell biocatalyst (e.g., 5% v/v)
-
-
Reaction Conditions:
-
Maintain the reaction at an optimal temperature (e.g., 60°C) with appropriate agitation to ensure a homogenous suspension.
-
Monitor the formation of 2'-Deoxyguanosine over time using HPLC. The reaction is typically complete within several hours.
-
-
Product Recovery and Purification:
-
Separate the whole cells from the reaction mixture by centrifugation.
-
The supernatant, containing the dissolved 2'-Deoxyguanosine, is collected.
-
Purify the dGuo from the supernatant using ion-exchange chromatography. The purity of the final product can reach over 90%[3].
-
The purified product can be concentrated and lyophilized.
-
Conclusion
The enzymatic synthesis of 2'-Deoxyguanosine represents a significant advancement over traditional chemical methods, offering improved efficiency, sustainability, and safety. The two-step transglycosylation method with NdRT-II and the one-pot cascade utilizing TP and PNP are powerful strategies that can be tailored for high-yield production. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize these enzymatic approaches for their specific needs. Further research into enzyme engineering and process optimization will continue to enhance the industrial viability of these green synthetic routes.
References
- 1. Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
2'-Deoxyguanosine Derivatives: A Technical Guide to Their Role and Analysis in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 2'-deoxyguanosine (B1662781) derivatives in the field of epigenetics. It provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their study, and quantitative data to support further research and drug development endeavors.
Introduction to 2'-Deoxyguanosine Derivatives in Epigenetics
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are fundamental to cellular differentiation, development, and disease. 2'-Deoxyguanosine (dG), one of the four canonical bases of DNA, is susceptible to modification, leading to the formation of various derivatives. These derivatives can act as epigenetic marks themselves or influence the enzymatic machinery that governs DNA methylation and histone modifications, thereby impacting gene expression.
This guide focuses on two major classes of 2'-deoxyguanosine derivatives:
-
8-oxo-2'-deoxyguanosine (8-oxo-dG): An abundant product of oxidative DNA damage, 8-oxo-dG is increasingly recognized for its role in epigenetic regulation, particularly in DNA demethylation.
-
C8-Aryl-2'-deoxyguanosine (C8-aryl-dG) Adducts: These bulky adducts, formed by the covalent attachment of aryl groups to the C8 position of guanine, can physically impede the binding of epigenetic regulatory proteins and alter chromatin structure.
Understanding the formation, recognition, and functional consequences of these derivatives is crucial for elucidating the interplay between DNA damage, epigenetics, and human health.
Quantitative Data on the Epigenetic Effects of 2'-Deoxyguanosine Derivatives
The following tables summarize key quantitative findings from studies investigating the impact of 2'-deoxyguanosine derivatives on epigenetic processes.
| Parameter | Derivative | Effect | Quantitative Value | Cell/System | Reference |
| Enzyme Activity | 8-oxo-dGTP | Increased MTH1 (8-oxo-dGTPase) activity | 1.6-fold increase in median activity | Human colorectal cancer tumors vs. adjacent tissue | [1] |
| Gene Expression (mRNA) | 8-oxo-dG | Increased Cxcl-2 mRNA levels after TNF-α exposure | ~8-fold higher in Ogg1+/+ MEFs vs. Ogg1-/- MEFs | Mouse Embryonic Fibroblasts (MEFs) | [2] |
| 8-oxoG | Increased Tnf and Ccl3 mRNA levels | Maximum reached after 60-120 min | Mouse lungs | [3] | |
| Protein Expression | 8-oxoG | Increased TNF-α protein levels | 10,600-fold increase | Mouse lungs | [3] |
| 8-oxoG | Increased CCL3 protein levels | 9,200-fold increase | Mouse lungs | [3] | |
| DNA Adduct Levels | 8-oxo-dG | Basal levels in human lymphocytes | 1.57 ± 0.88 adducts per 10^6 dG | Human lymphocytes | [4] |
| 8-oxo-dG | Basal levels in human bronchoalveolar cells | 2.2 ± 0.4 adducts per 10^7 dG | H358 cells | [5] | |
| DNA Duplex Stability | C8-aryl-dG adducts | Destabilization of DNA duplex | ΔTm = -9.1°C to -18.6°C | In vitro (NarI(12) oligonucleotides) | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving 2'-deoxyguanosine derivatives is essential for a clear understanding of their function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: 8-oxo-dG mediated DNA demethylation pathway.
Caption: OGG1/8-oxoG activation of Ras signaling.
Experimental Workflow
References
- 1. Epigenetics, DNA damage, and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence: influence of aryl ring size on targeted and semi-targeted mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring 2'-Deoxyguanosine as a Potential Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (dG) is one of the four deoxyribonucleosides that constitute DNA. While essential for genetic integrity, dG is particularly susceptible to oxidative damage due to its low redox potential, making it a frequent target for reactive oxygen species (ROS).[1] The most common and widely studied product of this oxidative damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG).[2][3] This modified nucleoside has emerged as a critical biomarker for assessing oxidative stress and DNA damage in a wide range of physiological and pathological conditions.[4][5] Elevated levels of 8-OHdG are indicative of increased oxidative stress and have been associated with the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[3][6][7] This technical guide provides a comprehensive overview of 8-OHdG as a biomarker, including its clinical relevance, quantitative data, analytical methodologies, and the cellular pathways in which it is involved.
8-OHdG as a Biomarker in Human Health
The presence of 8-OHdG in cellular DNA can lead to G:C to T:A transversion mutations if not repaired, highlighting its mutagenic potential.[5] The cellular response to this lesion involves the Base Excision Repair (BER) pathway, which excises the damaged base, and the resulting 8-OHdG can be detected in various biological fluids such as urine, plasma, and cerebrospinal fluid.[8][9] Consequently, the quantification of 8-OHdG serves as a non-invasive indicator of the extent of oxidative DNA damage throughout the body.
In Cancer
Numerous studies have demonstrated a significant association between elevated 8-OHdG levels and various types of cancer, including breast, colorectal, lung, and prostate cancer.[10][11] It is considered a potential biomarker for both cancer risk assessment and prognosis. For instance, higher urinary 8-OHdG levels have been correlated with an increased risk of developing certain cancers.[10]
In Neurodegenerative Diseases
Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[12] Studies have reported increased levels of 8-OHdG in the cerebrospinal fluid (CSF) and brain tissue of patients with these conditions, suggesting its role as a marker of disease progression and severity.[13][14]
In Cardiovascular Disease
A growing body of evidence links oxidative DNA damage to the development and progression of cardiovascular diseases (CVD).[6][15] Meta-analyses of several studies have concluded that patients with CVD have significantly higher levels of 8-OHdG in both urine and blood compared to healthy controls.[16][17]
Quantitative Data Presentation
The following tables summarize representative quantitative data for 8-OHdG levels in various biological fluids from healthy individuals and patients with different diseases. These values can vary depending on the analytical method used, population characteristics, and study design.
| Biological Sample | Population | Analytical Method | Mean Concentration (ng/mg creatinine) | Reference |
| Urine | Healthy Adults (BMI ≤ 25) | Chemical Methods | 3.9 (IQR: 3.0-5.5) | [3] |
| Urine | Healthy Females | ELISA | 43.9 ± 42.1 | [18] |
| Urine | Healthy Males | ELISA | 29.6 ± 24.5 | [18] |
| Urine | Cardiovascular Disease Patients | Various | 4.43 (95% CI: 1.71–7.15) higher than controls | [16] |
| Biological Sample | Population | Analytical Method | Mean Concentration | Reference |
| Plasma | Healthy Controls | Not Specified | 41.09 (6.81-11.37) nM | [19] |
| Plasma | Tumor Patients | Not Specified | 102.50 (73.16-133.50) nM | [19] |
| Blood | Cardiovascular Disease Patients | Various | 1.42 ng/mL (95% CI: 0.64–2.21) higher than controls | [16] |
| Cerebrospinal Fluid | Parkinson's Disease Patients | ELISA | Significantly higher than controls (p=0.022) | [13] |
| Cerebrospinal Fluid | Alzheimer's Disease Patients | HPLC-ECD | Significantly higher than controls (P < 0.0001) | [14] |
Experimental Protocols
Accurate and reliable quantification of 8-OHdG is crucial for its validation and use as a biomarker. The three most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for quantifying 8-OHdG. It is based on the competitive binding of 8-OHdG in the sample and a labeled 8-OHdG conjugate to a limited number of anti-8-OHdG antibody binding sites.
Detailed Methodology:
-
Sample Preparation:
-
Urine: Centrifuge fresh urine samples at 2,000 x g for 10 minutes or filter through a 0.2 µm filter. Store at -20°C. Before the assay, dilute urine samples (e.g., 1:20) with the provided sample and standard diluent.[6][20]
-
Plasma/Serum: Due to the low concentration of free 8-OHdG, careful sample preparation is required to minimize interference.
-
DNA from Tissues/Cells: Isolate DNA using a commercial kit. Digest the DNA to nucleosides using nuclease P1, followed by treatment with alkaline phosphatase to convert deoxynucleoside monophosphates to deoxynucleosides.[20]
-
-
Assay Procedure (based on a typical competitive ELISA kit):
-
Add standards and prepared samples to the wells of a microtiter plate pre-coated with 8-OHdG.
-
Add a fixed amount of HRP-conjugated anti-8-OHdG antibody to each well.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[1][20] During this incubation, the free 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.
-
Wash the plate multiple times with a wash buffer to remove unbound antibody and other components.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the bound antibody will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., phosphoric acid).
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Construct a standard curve using the absorbance values of the standards and determine the concentration of 8-OHdG in the samples by interpolation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of 8-OHdG due to its high sensitivity and specificity.
Detailed Methodology:
-
Sample Preparation:
-
Urine: To 1.0 mL of urine, add an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG). Precipitate proteins by adding acetonitrile (B52724) containing 0.1% formic acid. Centrifuge at high speed (e.g., 8000 rpm) for 10 minutes. The supernatant is collected for analysis.[21]
-
-
LC Separation:
-
Inject the prepared sample onto an HPLC system.
-
Use a suitable column for separation (e.g., a HILIC or C18 column).
-
Employ a gradient elution with a mobile phase consisting of, for example, ammonium (B1175870) formate (B1220265) in water and ammonium formate in methanol (B129727).[22]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[21]
-
Monitor specific precursor-to-product ion transitions for both 8-OHdG and the internal standard. For 8-OHdG, a common transition is m/z 284.1 → 168.1.
-
-
Quantification:
-
Quantify the amount of 8-OHdG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-OHdG.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is another highly sensitive and specific method for 8-OHdG analysis. It relies on the electrochemical properties of 8-OHdG for detection.
Detailed Methodology:
-
Sample Preparation:
-
HPLC Separation:
-
Inject the prepared sample onto an HPLC system equipped with a C18 reverse-phase column.[23]
-
Use an isocratic or gradient mobile phase, typically consisting of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with a small percentage of an organic modifier like methanol or acetonitrile.[23]
-
-
Electrochemical Detection:
-
The column eluent passes through an electrochemical detector.
-
Apply a specific potential to the working electrode. 8-OHdG will be oxidized at this potential, generating an electrical signal that is proportional to its concentration.
-
-
Quantification:
-
Identify and quantify the 8-OHdG peak based on its retention time and the detector response compared to a standard curve.
-
Signaling Pathways and Repair Mechanisms
The formation and repair of 8-OHdG are integral parts of the cellular response to oxidative stress. Understanding these pathways is crucial for interpreting the significance of 8-OHdG levels.
Base Excision Repair (BER) Pathway for 8-OHdG
The primary mechanism for repairing 8-OHdG lesions in DNA is the Base Excision Repair (BER) pathway. This multi-step process ensures the removal of the damaged base and the restoration of the correct DNA sequence.
Caption: The Base Excision Repair (BER) pathway for 8-OHdG.
DNA Damage Signaling
The presence of oxidative DNA damage, including the formation of 8-OHdG, can trigger a broader DNA damage response (DDR) to coordinate cell cycle arrest and DNA repair.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-OHdG in Cerebrospinal Fluid as a Marker of Oxidative Stress in Various Neurodegenerative Diseases - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. Association between Expression of 8-OHdG and Cigarette Smoking in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Hydroxy-2′-Deoxyguanosine and Cardiovascular Disease: a Systematic Review | springermedicine.com [springermedicine.com]
- 16. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary 8-hydroxy-2'-deoxyguanosine (8-oxodG) level can predict acute renal damage in young children with urinary tract infection. (2014) | Jien-Wen Chien | 17 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. agrisera.com [agrisera.com]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. centrostressossidativo.it [centrostressossidativo.it]
- 24. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantification of 2'-Deoxyguanosine in DNA Samples by High-Performance Liquid Chromatography with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 2'-deoxyguanosine (B1662781) (dG) in DNA samples using reverse-phase high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. The methodology described herein is crucial for various research areas, including DNA damage analysis, epigenetic studies, and the development of therapeutic agents that interact with DNA. This document outlines the necessary procedures for DNA extraction, enzymatic hydrolysis of DNA into its constituent deoxynucleosides, preparation of calibration standards, and the HPLC-UV analysis itself. Furthermore, it includes a comprehensive guide to method validation, ensuring the accuracy and reliability of the obtained results.
Introduction
2'-Deoxyguanosine is one of the four fundamental deoxynucleosides that constitute DNA. Its accurate quantification is essential for understanding DNA composition and integrity. In biomedical research, the measurement of dG and its modified forms, such as 8-oxo-2'-deoxyguanosine, serves as a critical biomarker for oxidative stress and DNA damage. This application note presents a robust and reproducible HPLC-UV method for the determination of dG levels in biological samples following DNA extraction and enzymatic digestion.
Experimental Workflow
The overall experimental workflow for the quantification of 2'-deoxyguanosine is depicted below.
Caption: Workflow for 2'-Deoxyguanosine Quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 2'-Deoxyguanosine (dG) | Sigma-Aldrich | ≥99% |
| DNA Extraction Kit | QIAGEN | Molecular Biology Grade |
| Nuclease P1 | Sigma-Aldrich | Proteomics Grade |
| Alkaline Phosphatase | New England Biolabs | Molecular Biology Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Ammonium Acetate (B1210297) | Sigma-Aldrich | BioXtra |
| Acetic Acid | Sigma-Aldrich | Glacial |
| Ultrapure Water | Millipore Milli-Q | 18.2 MΩ·cm |
Experimental Protocols
DNA Extraction
DNA should be extracted from the biological matrix of interest (e.g., cells, tissues) using a commercial DNA extraction kit. Follow the manufacturer's instructions to ensure high purity DNA with minimal contamination from RNA and proteins. The final DNA pellet should be dissolved in ultrapure water.
Enzymatic Hydrolysis of DNA
This protocol describes the enzymatic digestion of DNA into its constituent deoxynucleosides.
Logical Relationship of Hydrolysis Steps
Caption: Enzymatic Hydrolysis Protocol Steps.
Procedure:
-
To 20 µg of purified DNA in an Eppendorf tube, add 2 units of Nuclease P1.
-
Adjust the final volume to 40 µL with 20 mM sodium acetate buffer (pH 5.2).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 5 units of Alkaline Phosphatase and 5 µL of 10x reaction buffer.
-
Incubate at 37°C for an additional 1 hour.
-
Terminate the reaction by heating the sample at 95°C for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the denatured enzymes.
-
Carefully collect the supernatant containing the hydrolyzed deoxynucleosides for HPLC-UV analysis.
Preparation of 2'-Deoxyguanosine Calibration Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2'-deoxyguanosine and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC-UV Analysis
HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, pH 6.5 (adjusted with acetic acid)B: Acetonitrile |
| Gradient | 0-5 min: 5% B5-15 min: 5-30% B15-20 min: 30% B20-22 min: 30-5% B22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 260 nm |
Data Presentation and Analysis
The concentration of 2'-deoxyguanosine in the samples is determined by constructing a calibration curve from the peak areas of the injected standards versus their known concentrations.
Table 1: Representative Calibration Data for 2'-Deoxyguanosine
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 5.2 |
| 5 | 25.8 |
| 10 | 51.5 |
| 25 | 128.1 |
| 50 | 255.3 |
| 100 | 510.9 |
The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.999.
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The validation should include the following parameters:
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Linearity | Analysis of 5-7 concentrations across the expected range. | R² ≥ 0.999 |
| Accuracy | Spike-recovery experiments at three concentration levels (low, medium, high). | Recovery between 85-115% |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of quality control samples. | RSD ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | - |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | - |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accurate means for the quantification of 2'-deoxyguanosine in DNA samples. The described protocols for sample preparation, chromatographic separation, and method validation are essential for obtaining high-quality, reproducible data in research, clinical, and drug development settings. Adherence to these protocols will enable researchers to confidently assess dG levels as a key parameter in their studies.
Application Notes and Protocols for Mass Spectrometry Calibration Using a 2'-Deoxyguanosine Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In mass spectrometry-based quantitative studies, such as metabolomics, biomarker validation, and pharmacokinetic analysis, accurate instrument calibration is paramount for reliable data. 2'-Deoxyguanosine, a fundamental component of deoxyribonucleic acid (DNA), serves as an excellent standard for the calibration and performance verification of liquid chromatography-mass spectrometry (LC-MS) systems. Its chemical stability and well-defined fragmentation pattern make it suitable for ensuring instrument accuracy and precision, particularly in analyses involving nucleosides, nucleotides, and their analogs which are often biomarkers for disease or metabolites of therapeutic agents.
This document provides detailed application notes and protocols for the use of a 2'-Deoxyguanosine standard for mass spectrometry calibration. It includes procedures for standard preparation, recommended LC-MS/MS parameters, and expected quantitative data to ensure optimal instrument performance for the analysis of small molecules.
Materials and Reagents
-
2'-Deoxyguanosine (M.W. 267.24 g/mol )
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
-
LC-MS system (e.g., Triple Quadrupole or high-resolution mass spectrometer with ESI source)
Experimental Protocols
Preparation of 2'-Deoxyguanosine Stock and Working Standards
A precise and accurate calibration curve is fundamental to quantitative analysis. The following protocol outlines the preparation of a stock solution and a serial dilution for a calibration curve.
3.1.1 Preparation of 1 mg/mL Stock Solution
-
Accurately weigh approximately 1 mg of 2'-Deoxyguanosine powder using an analytical balance.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of HPLC-grade water to the tube.
-
Vortex thoroughly for at least 2 minutes to ensure complete dissolution of the standard. This stock solution can be stored at -20°C for up to six months.
3.1.2 Preparation of Calibration Curve Working Standards
Prepare a series of working standards by serially diluting the 1 mg/mL stock solution. A typical concentration range for a calibration curve is 0.5 ng/mL to 100 ng/mL.
-
Label seven microcentrifuge tubes from 1 to 7.
-
Prepare an intermediate stock solution of 1 µg/mL by adding 10 µL of the 1 mg/mL stock solution to 990 µL of HPLC-grade water and vortexing.
-
Perform serial dilutions as described in the table below to obtain the final calibration standards.
| Tube | Concentration (ng/mL) | Volume of 1 µg/mL solution (µL) | Volume of water (µL) |
| 1 | 100 | 100 | 900 |
| 2 | 50 | 50 | 950 |
| 3 | 25 | 25 | 975 |
| 4 | 10 | 10 | 990 |
| 5 | 5 | 5 | 995 |
| 6 | 1 | 1 | 999 |
| 7 | 0.5 | 0.5 | 999.5 |
LC-MS/MS System Configuration and Calibration
The following parameters are recommended for a typical LC-MS/MS system and can be adapted based on the specific instrument used.
3.2.1 Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B (re-equilibration)
-
3.2.2 Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the key quantitative data for 2'-Deoxyguanosine that should be used for setting up the mass spectrometry method and for data analysis.
Table 1: Mass-to-Charge Ratios (m/z) for 2'-Deoxyguanosine
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₄N₅O₄⁺ | 268.1040 |
| Sodium Adduct [M+Na]⁺ | C₁₀H₁₃N₅O₄Na⁺ | 290.0859 |
| Guanine Fragment [Gua+H]⁺ | C₅H₆N₅O⁺ | 152.0567 |
Table 2: MRM Transitions and Instrument Parameters for 2'-Deoxyguanosine
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 268.1 | 152.1 | 0.1 | 30 | 15 |
| 268.1 | 135.1 | 0.1 | 30 | 25 |
| 268.1 | 110.1 | 0.1 | 30 | 35 |
Visualizations
The following diagrams illustrate the experimental workflow and the fragmentation of 2'-Deoxyguanosine.
Caption: Experimental workflow for mass spectrometry calibration.
Caption: Fragmentation pathway of 2'-Deoxyguanosine.
System Suitability and Acceptance Criteria
To ensure the reliability of the calibration, the following system suitability tests should be performed:
-
Calibration Curve Linearity: The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.
-
Precision: The coefficient of variation (%CV) for replicate injections of a mid-range standard should be ≤ 15%.
-
Accuracy: The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the use of 2'-Deoxyguanosine as a standard for the calibration of LC-MS/MS systems. Adherence to these guidelines will help ensure the generation of accurate and reproducible quantitative data in research, clinical, and drug development settings.
Application Notes: 2'-Deoxyguanosine in DNA Damage and Repair Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (dG) is one of the four fundamental deoxynucleosides that constitute DNA. Under conditions of oxidative stress, dG is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of numerous lesions. Among these, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), also known as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is one of the most abundant and well-studied forms of oxidative DNA damage.[1][2][3] Due to its mutagenic potential—it can mispair with deoxyadenosine (B7792050) during DNA replication, leading to G:C to T:A transversions—8-oxo-dG is a critical biomarker for assessing oxidative stress, carcinogenesis, and aging.[4][5] Its detection and quantification are pivotal in toxicology, molecular epidemiology, and the development of therapeutic agents targeting DNA damage and repair pathways.
Core Mechanism: From Damage to Repair and Signaling
The formation of 8-oxo-dG is a primary event in oxidative DNA damage. Cellular defense mechanisms have evolved to counteract this lesion, primarily through the Base Excision Repair (BER) pathway.
-
Damage Recognition and Excision: The process is initiated by the bifunctional DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 recognizes the 8-oxo-dG lesion within the DNA duplex and excises the modified base by cleaving the N-glycosidic bond.[1][6]
-
AP Site Cleavage: OGG1's associated AP lyase activity then cleaves the phosphodiester backbone at the resulting apurinic/apyrimidinic (AP) site, leaving a single-strand break.[7]
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) is recruited to fill the single-nucleotide gap, and the nick is sealed by DNA ligase III/XRCC1 complex, restoring the original DNA sequence.[8]
Beyond its role in repair, the excised 8-oxoG base, in complex with OGG1, can function as a signaling molecule. This complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rac1, activating downstream signaling cascades that can influence cellular processes like ROS production.[1][9]
References
- 1. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-2'-deoxyguanosine as a marker of oxidative DNA damage related to occupational and environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 8. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 8-oxo-dG using a 2'-Deoxyguanosine Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a widely recognized and crucial biomarker for oxidative DNA damage, implicated in numerous pathological conditions including cancer, neurodegenerative diseases, and aging.[1][2][3][4][5] Accurate quantification of 8-oxo-dG is therefore essential for assessing oxidative stress and evaluating the efficacy of therapeutic interventions. This application note provides a detailed protocol for the quantification of 8-oxo-dG in DNA samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key aspect of this protocol is the use of a 2'-Deoxyguanosine (dG) standard to normalize the amount of 8-oxo-dG, providing a reliable measure of DNA damage as a ratio of 8-oxo-dG to the total unmodified guanine (B1146940) bases.[6]
The primary challenge in 8-oxo-dG analysis is the potential for artificial oxidation of guanine during sample preparation, which can lead to an overestimation of the damage.[1][7][8] This protocol incorporates measures to minimize such artifacts, ensuring the accuracy and reproducibility of the results.
Principle
The quantification of 8-oxo-dG involves the following key steps:
-
DNA Isolation: Extraction of genomic DNA from biological samples.
-
DNA Hydrolysis: Enzymatic digestion of the DNA to release individual nucleosides, including 8-oxo-dG and dG.
-
Chromatographic Separation: Separation of the nucleosides using HPLC.
-
Detection and Quantification: Sensitive detection of 8-oxo-dG and dG using either electrochemical detection or mass spectrometry.
-
Standard Curve Generation: Creation of standard curves for both 8-oxo-dG and 2'-Deoxyguanosine to determine their concentrations in the unknown samples.
-
Data Normalization: Calculation of the final result as the ratio of 8-oxo-dG to total dG, typically expressed as the number of 8-oxo-dG adducts per 10^6 dG.[9]
Experimental Workflow
Caption: Overall workflow for the quantification of 8-oxo-dG in biological samples.
Materials and Reagents
-
2'-Deoxyguanosine (dG) standard
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) standard
-
DNA isolation kit (chaotropic salt-based methods are recommended to minimize oxidation)[8]
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
Deferoxamine (B1203445) (metal chelator)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) and/or acetonitrile
-
Mobile phase buffers (e.g., sodium acetate, ammonium (B1175870) acetate)
-
Ethanol (ice-cold)
Experimental Protocols
DNA Isolation
It is critical to prevent artifactual oxidation of guanine during DNA isolation. The use of methods that avoid harsh conditions and the inclusion of antioxidants or metal chelators is highly recommended. Chaotropic salt-based methods, such as those using guanidine (B92328) thiocyanate (B1210189) or sodium iodide, have been shown to be effective in minimizing oxidative damage.[1][7]
Protocol:
-
Homogenize tissue or collect cells.
-
Follow the instructions of a commercial DNA isolation kit that utilizes a chaotropic agent.
-
Incorporate 0.1 mM deferoxamine into all buffers to chelate redox-active metal ions.[7]
-
After precipitation, wash the DNA pellet with 70% ethanol and air-dry briefly.
-
Resuspend the DNA in nuclease-free water.
-
Determine the DNA concentration and purity using a UV spectrophotometer (A260/A280 ratio).
DNA Hydrolysis
Enzymatic hydrolysis is employed to break down the DNA into its constituent deoxynucleosides.
Protocol:
-
To a microcentrifuge tube, add 50-100 µg of DNA.
-
Add the appropriate buffer (e.g., 20 mM sodium acetate, 10 mM magnesium chloride, pH 5.3).
-
Add nuclease P1 (e.g., 10 units) and incubate at 37°C for 30 minutes.
-
Adjust the pH to 7.5-8.5 by adding a suitable buffer (e.g., 1 M Tris-HCl).
-
Add alkaline phosphatase (e.g., 10 units) and incubate at 37°C for 1 hour.[9]
-
To stop the reaction and precipitate proteins, add two volumes of ice-cold ethanol and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried sample in a suitable volume of mobile phase for HPLC analysis.
Preparation of Standard Solutions and Calibration Curves
Accurate standard curves for both 2'-Deoxyguanosine and 8-oxo-dG are essential for quantification.
2'-Deoxyguanosine (dG) Standard Curve:
| Standard ID | Concentration (µM) | Volume of Stock (µL) | Volume of Diluent (µL) |
| Stock | 1000 | - | - |
| S1 | 100 | 100 of Stock | 900 |
| S2 | 50 | 500 of S1 | 500 |
| S3 | 25 | 500 of S2 | 500 |
| S4 | 10 | 400 of S3 | 600 |
| S5 | 5 | 500 of S4 | 500 |
| S6 | 1 | 200 of S5 | 800 |
8-oxo-dG Standard Curve:
| Standard ID | Concentration (nM) | Volume of Stock (µL) | Volume of Diluent (µL) |
| Stock | 1000 | - | - |
| S1 | 100 | 100 of Stock | 900 |
| S2 | 50 | 500 of S1 | 500 |
| S3 | 25 | 500 of S2 | 500 |
| S4 | 10 | 400 of S3 | 600 |
| S5 | 5 | 500 of S4 | 500 |
| S6 | 1 | 200 of S5 | 800 |
Protocol:
-
Prepare a stock solution of 2'-Deoxyguanosine and 8-oxo-dG in the mobile phase.
-
Perform serial dilutions to create a series of standard solutions with known concentrations, as exemplified in the tables above.[6]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot the peak area against the concentration for each standard to generate a linear calibration curve.
HPLC Analysis
The specific HPLC conditions will vary depending on the column and detection method used. Below are example parameters for HPLC-ED. For LC-MS/MS, an isotopically labeled internal standard for 8-oxo-dG (e.g., [¹⁵N₅]8-oxo-dG) is highly recommended for the most accurate quantification.[10][11]
Example HPLC-ED Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 50 mM Sodium Acetate, 10% Methanol, pH 5.1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector with a glassy carbon working electrode |
| Potential | Screening Electrode: +400 mV, Quantitation Electrode: +280 mV |
Data Presentation and Calculation
The primary output of the analysis will be the peak areas for 2'-Deoxyguanosine and 8-oxo-dG in each sample.
-
Quantify dG and 8-oxo-dG: Use the linear regression equation from the respective standard curves to calculate the concentration of dG and 8-oxo-dG in your samples based on their peak areas.
-
Calculate the Amount: Convert the concentration to the total amount (e.g., in pmol) by multiplying by the sample volume.
-
Normalize 8-oxo-dG: Express the amount of 8-oxo-dG relative to the amount of dG. The result is typically presented as the number of 8-oxo-dG adducts per 10^6 dG molecules.
Calculation Formula:
(Amount of 8-oxo-dG (pmol) / Amount of dG (pmol)) * 10^6 = 8-oxo-dG / 10^6 dG
Signaling Pathways and Logical Relationships
Caption: Oxidative stress-induced formation of 8-oxo-dG and its cellular fate.
Caption: Logical relationship for calculating the final normalized 8-oxo-dG value.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of 8-oxo-dG in DNA samples. By using a 2'-Deoxyguanosine standard for normalization, this method accounts for variability in sample processing, leading to more accurate and comparable results. Careful attention to preventing artifactual oxidation during sample preparation is paramount for obtaining meaningful data. This methodology is a valuable tool for researchers and professionals in various fields investigating the role of oxidative stress in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxy-2'-deoxyguanosine as a marker of oxidative DNA damage related to occupational and environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2'-deoxyguanosine as a biomarker of oxidative DNA damage induced by perfluorinated compounds in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of a form of oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine, as a marker of cellular oxidative stress during carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Deoxyguanosine Standard Preparation for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (B1662781) (dG) is a purine (B94841) nucleoside, a fundamental component of deoxyribonucleic acid (DNA). In cell culture applications, it is a critical reagent for studying various cellular processes, including DNA synthesis, damage and repair pathways, cell cycle regulation, and apoptosis. Its oxidized derivative, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a key biomarker for oxidative stress and DNA damage. Furthermore, 2'-deoxyguanosine is notably used for the selective depletion of hematopoietic cells, particularly thymocytes, in organ culture systems, facilitating the study of thymic stromal cells.
These application notes provide detailed protocols for the preparation, sterilization, and quality control of 2'-deoxyguanosine standards for use in cell culture experiments. Additionally, methodologies for assessing its biological effects, such as cytotoxicity and apoptosis, are presented, along with an overview of the relevant signaling pathways.
Properties of 2'-Deoxyguanosine
A thorough understanding of the physicochemical properties of 2'-deoxyguanosine is essential for the accurate preparation of standard solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [1][2] |
| Molecular Weight | 267.24 g/mol (anhydrous) | [3] |
| 285.26 g/mol (monohydrate) | [1][2] | |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | - DMSO: ≥ 31 mg/mL | [4] |
| - 0.1 M HCl: 10 mg/mL | [5] | |
| - 1 M NH₄OH: 50 mg/mL | [1][2] | |
| - Water: 25 mg/mL (may require slight warming or pH adjustment) | [6] | |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [5] |
| Stability | Stable for at least 4 years when stored properly at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. | [5][7] |
Experimental Protocols
Preparation of a 100 mM 2'-Deoxyguanosine Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 2'-deoxyguanosine in dimethyl sulfoxide (B87167) (DMSO), a common solvent for water-insoluble compounds in cell culture.
Materials:
-
2'-Deoxyguanosine monohydrate (MW: 285.26 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (15 mL and 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Chemical fume hood
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet (BSC), to prevent microbial contamination.[8]
-
Weighing: In a chemical fume hood, carefully weigh 28.53 mg of 2'-deoxyguanosine monohydrate powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the 2'-deoxyguanosine powder.
-
Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
-
Sterilization:
-
Sterilize the 100 mM 2'-deoxyguanosine stock solution by filtering it through a 0.22 µm sterile syringe filter.[5] Use a filter membrane compatible with DMSO, such as PTFE (polytetrafluoroethylene) or nylon.[1]
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination from repeated handling and avoids multiple freeze-thaw cycles.[7]
-
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the stock solution aliquots at -20°C or -80°C for long-term storage.[9]
Quality Control of the 2'-Deoxyguanosine Stock Solution
Quality control is crucial to ensure the reliability and reproducibility of experimental results.
| Quality Control Parameter | Method | Acceptance Criteria |
| Sterility | Streak a small sample of the final stock solution onto a nutrient agar (B569324) plate and incubate at 37°C for 48-72 hours. | No microbial growth (bacteria or fungi) should be observed. |
| Concentration Verification | Measure the absorbance of a diluted sample of the stock solution using a spectrophotometer. The molar extinction coefficient of 2'-deoxyguanosine at its λmax of ~252 nm can be used for concentration calculation. | The calculated concentration should be within ±5% of the target concentration (100 mM). |
| Absence of Precipitation | Visually inspect the thawed stock solution for any signs of precipitation. | The solution should be clear and free of any visible particles. |
| Functional Assay (Optional) | Test a dilution of the new stock solution in a well-characterized cell line and compare its activity (e.g., induction of apoptosis) to a previously validated batch. | The biological activity should be consistent with previous batches. |
Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM 2'-deoxyguanosine stock solution at room temperature.
-
Dilution:
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 10 mM intermediate stock, add 10 µL of the 100 mM stock to 90 µL of medium.
-
From the intermediate dilution, prepare the final working concentrations. For example, to prepare a 100 µM working solution in 10 mL of medium, add 100 µL of the 10 mM intermediate stock to 9.9 mL of medium.
-
-
Solvent Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of 2'-deoxyguanosine used, typically ≤0.1% v/v to avoid solvent-induced cytotoxicity.[7]
Application: Depletion of Thymocytes from Embryonic Thymus Organ Culture
2'-Deoxyguanosine is selectively toxic to hematopoietic cells, making it a valuable tool for studying the thymic stroma in the absence of developing T cells.[1][5][10]
Protocol:
-
Dissect embryonic day 14.5-15.5 mouse thymic lobes under sterile conditions.
-
Place the thymic lobes on a 0.8 µm polycarbonate membrane filter supported by a gelfoam sponge in a 6-well plate.
-
Add culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol) to the well until it reaches the level of the filter.
-
Add 2'-deoxyguanosine to the culture medium at a final concentration of 1.35 mM.
-
Culture the thymic lobes for 5-7 days at 37°C in a 5% CO₂ incubator. During this time, the 2'-deoxyguanosine will deplete the thymocytes.
-
After the incubation period, wash the alymphoid thymic lobes extensively with fresh medium to remove any residual 2'-deoxyguanosine before further experimentation, such as reconstitution with hematopoietic progenitors.
Data Presentation: Biological Effects of 2'-Deoxyguanosine
The following table summarizes the reported cytotoxic effects of 2'-deoxyguanosine on various cancer cell lines.
| Cell Line | Cell Type | Effect | Concentration (IC₅₀) | Reference(s) |
| HL-60 | Human promyelocytic leukemia | Inhibition of clonogenic growth | 80 µM | [9] |
| K562 | Human chronic myelogenous leukemia | Inhibition of clonogenic growth | 100 µM | [9] |
| MOLT-4 | Human T-cell leukemia | 99.8% growth inhibition | 50 µM | [5] |
| MGL-8 | Human B-cell lymphoma | 68.3% growth inhibition | 50 µM | [5] |
Signaling Pathways and Visualizations
2'-Deoxyguanosine can induce cellular stress, leading to DNA damage and apoptosis. The accumulation of dGTP can disrupt the balance of the deoxynucleotide pool, leading to replicative stress and the formation of DNA double-strand breaks (DSBs).[11] These DSBs are recognized by sensor proteins like the Mre11-Rad50-Nbs1 (MRN) complex, which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53.[12] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis by upregulating pro-apoptotic proteins such as BAX and PUMA.[11]
Experimental Workflow
Caption: Workflow for 2'-Deoxyguanosine Standard Preparation and Use.
DNA Damage-Induced Apoptosis Signaling Pathway
Caption: Simplified DNA Damage-Induced Apoptosis Pathway.
Conclusion
The accurate and sterile preparation of 2'-deoxyguanosine standards is fundamental for obtaining reliable and reproducible results in cell culture experiments. The protocols outlined in these application notes provide a comprehensive guide for researchers, from stock solution preparation and quality control to its application in specific assays. Adherence to these methodologies will ensure the integrity of the experimental system and the validity of the data generated when investigating the diverse biological roles of 2'-deoxyguanosine.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 6. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Enzymatic Digestion of DNA to Measure 2'-Deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of 2'-deoxyguanosine (B1662781) (dG) and its modified forms, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a critical aspect of biomedical research, particularly in the fields of toxicology, cancer research, and aging.[1][2] Enzymatic digestion of DNA to its constituent nucleosides is a fundamental step for accurate measurement using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection, as well as immunoassays such as ELISA.[3][4][5] This document provides detailed protocols and application notes for the enzymatic hydrolysis of DNA for the reliable quantification of 2'-deoxyguanosine.
Principle of the Method
The enzymatic digestion of DNA involves the use of a combination of nucleases and phosphatases to hydrolyze the phosphodiester bonds and the N-glycosidic bond, respectively, to yield individual nucleosides. A common and effective approach involves a two-step enzymatic reaction. First, an endonuclease like Nuclease P1 is used to break down single-stranded DNA into individual nucleotides (dNMPs). Subsequently, a phosphatase, such as alkaline phosphatase, removes the phosphate (B84403) group to yield the desired deoxyribonucleosides, including 2'-deoxyguanosine.[4][5][6][7] For more robust digestion, a cocktail of enzymes including DNase I and phosphodiesterases can be employed to ensure complete hydrolysis of double-stranded DNA.[3][8]
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion using Nuclease P1 and Alkaline Phosphatase
This protocol is widely used for the complete hydrolysis of DNA into its constituent nucleosides.[4][6][7]
Materials:
-
Purified DNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from bovine intestinal mucosa or shrimp)
-
Zinc Chloride (ZnCl₂) solution
-
Sodium Acetate buffer (pH 5.0-5.4)
-
Tris buffer (pH 7.5-8.0)
-
Nuclease-free water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
DNA Denaturation:
-
Resuspend the purified DNA sample in nuclease-free water to a final concentration of 1-5 mg/mL.[5]
-
In a microcentrifuge tube, take a known amount of DNA (e.g., 15 µg in 100 µL).[6][7]
-
Denature the double-stranded DNA by heating at 95-100°C for 10 minutes.[6][7]
-
Immediately cool the sample on ice for 5 minutes to prevent re-annealing.[6][7]
-
-
Nuclease P1 Digestion:
-
Alkaline Phosphatase Digestion:
-
Enzyme Inactivation and Sample Preparation:
-
Inactivate the enzymes by heating the sample at 95°C for 10 minutes.[6]
-
Place the sample on ice.
-
The digested sample containing the mixture of nucleosides is now ready for analysis by HPLC or other methods. It is recommended to dilute the sample at least 1:4 with the appropriate assay buffer before analysis.[6]
-
Protocol 2: Comprehensive Enzymatic Digestion using a Multi-Enzyme Cocktail
This protocol utilizes a combination of four enzymes to ensure complete digestion of DNA, which can be particularly useful for minimizing variability in results.[3][8]
Materials:
-
Purified DNA sample
-
DNase I
-
Phosphodiesterase I
-
Phosphodiesterase II
-
Alkaline Phosphatase
-
Phosphate buffer (pH 7.4)
-
Calcium Chloride (CaCl₂) solution
-
Cold ethanol (B145695)
-
Microcentrifuge
Procedure:
-
Reaction Setup:
-
To a dried DNA sample (e.g., 100 µg), add 35 mM phosphate buffer (pH 7.4) and 2 mM CaCl₂.[3]
-
-
Enzymatic Digestion:
-
Protein Precipitation and Sample Recovery:
-
Add cold ethanol (-20°C) to the reaction mixture and incubate at -20°C for 30 minutes to precipitate the enzymes.[3]
-
Centrifuge the sample at 15,000 x g for 30 minutes.[3]
-
Carefully collect the supernatant containing the digested nucleosides.
-
Dry the supernatant under vacuum. The sample is now ready for resuspension in a suitable buffer for analysis.
-
Data Presentation
Table 1: Summary of Enzyme Concentrations and Incubation Conditions for DNA Digestion
| Parameter | Protocol 1 (Nuclease P1 & AP) | Protocol 2 (Multi-Enzyme Cocktail) |
| DNA Amount | 15 µg[6][7] | 100 µg[3] |
| Enzyme 1 | Nuclease P1 (5-20 units)[5] | DNase I (4 units)[3] |
| Enzyme 2 | Alkaline Phosphatase (5-10 units)[5] | Phosphodiesterase I (0.0032 units)[3] |
| Enzyme 3 | - | Phosphodiesterase II (0.08 units)[3] |
| Enzyme 4 | - | Alkaline Phosphatase (34 units)[3] |
| Incubation Temperature | 37°C[6] | 37°C[3] |
| Incubation Time (Step 1) | 30 min - 1 hr (Nuclease P1)[6][9] | 6 hours (All enzymes)[3] |
| Incubation Time (Step 2) | 30 min (Alkaline Phosphatase)[6] | - |
| Primary Buffer | Sodium Acetate, pH 5.0-5.4 | Phosphate Buffer, pH 7.4[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic digestion of DNA for 2'-Deoxyguanosine analysis.
Logical Relationship of Components in DNA Digestion
Caption: Key steps and enzymes in the conversion of DNA to deoxyribonucleosides.
References
- 1. Quantitative immunoanalysis of promutagenic 8-hydroxy-2'-deoxyguanosine in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), also known as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a prominent biomarker of oxidative DNA damage resulting from the interaction of reactive oxygen species (ROS) with guanine (B1146940) residues in DNA.[1][2] Its accumulation is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and aging.[1][3] Accurate and sensitive quantification of 8-oxodG is crucial for assessing oxidative stress, understanding disease mechanisms, and evaluating the efficacy of therapeutic interventions in drug development.[2][4]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive and selective method for the quantification of 8-oxodG in various biological matrices.[2][4] This technique offers advantages over other methods like ELISA, which can be prone to interferences from biological samples.[5] This document provides detailed application notes and protocols for the analysis of 8-oxodG using HPLC-ED.
Principle of the Method
The HPLC-ED method for 8-oxodG analysis involves several key steps:
-
DNA Extraction and Hydrolysis: DNA is isolated from the biological sample and enzymatically digested to its constituent deoxynucleosides.
-
Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using a reverse-phase HPLC column.
-
Electrochemical Detection: As the eluent passes through an electrochemical detector, 8-oxodG is oxidized at a specific potential, generating an electrical signal. The intensity of this signal is directly proportional to the concentration of 8-oxodG in the sample.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC-ED analysis of 8-oxodG, compiled from various studies.
Table 1: Typical Retention Times and Detector Potentials
| Analyte | Typical Retention Time (minutes) | Optimal Detector Potential (V) |
| 2'-deoxyguanosine (dG) | ~4.7 | ~0.9 |
| 8-oxo-dG | ~6.4 | ~0.5 - 0.6 |
Data compiled from multiple sources.[5][6]
Table 2: Reported Levels of 8-oxodG in Biological Samples
| Sample Type | Condition | 8-oxodG Level (lesions per 106 dG) | Reference |
| Mouse Spleen | Unstressed | 8.3 - 9.4 | [5] |
| Human Lymphocytes | Background | 0.3 - 4.2 | [7] |
| Human Leukocytes | Non-smokers | 15.3 ± 1.8 (per 105 dG) | [4] |
| Human Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 (per 105 dG) | [4] |
| Human Serum | Healthy Individuals | 25.5 ± 13.8 pg/mL | [4] |
Experimental Protocols
Protocol 1: Analysis of 8-oxodG in Cultured Cells and Animal Tissues
This protocol is adapted from established methods for the analysis of 8-oxodG in cellular DNA.[5][6][8]
1. Materials and Reagents:
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
8-oxodG and dG standards
-
HPLC-grade methanol (B129727) and water
-
Sodium phosphate (B84403), potassium chloride, deferoxamine (B1203445) mesylate (DFO), magnesium chloride
-
Mobile phase: e.g., 10% methanol in 50 mM sodium phosphate buffer, pH 5.5
2. DNA Isolation:
-
Isolate DNA from cultured cells or homogenized tissues using a commercial DNA isolation kit or a standard phenol-chloroform extraction method. To minimize artificial oxidation during sample preparation, it is recommended to use methods that avoid phenol (B47542) and incorporate metal chelators like DFO.[4][9]
3. DNA Digestion:
-
Resuspend 50-100 µg of DNA in 100 µL of 20 mM sodium acetate (B1210297) buffer (pH 5.3).
-
Add 10 units of Nuclease P1.
-
Incubate at 37°C for 1 hour.
-
Add 10 µL of 1 M Tris-HCl buffer (pH 8.0).
-
Add 5 units of alkaline phosphatase.
-
Incubate at 37°C for 1 hour.[5]
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-ED Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 10% methanol in 50 mM sodium phosphate buffer (pH 5.5) at a flow rate of 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Set the potential for the first electrode at +130 mV (for dG) and the second electrode at +400 mV (for 8-oxodG).
-
Quantification: Generate a standard curve by injecting known concentrations of 8-oxodG and dG standards.[5][6] The amount of 8-oxodG is typically expressed as the number of 8-oxodG lesions per 106 dG residues.
Protocol 2: Analysis of 8-oxodG in Urine
Urinary 8-oxodG is a non-invasive biomarker of whole-body oxidative stress.[2][4]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove sediment.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1-2 mL of the urine supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the 8-oxodG with 2 mL of 40% methanol in water.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
2. HPLC-ED Analysis:
-
Follow the same HPLC-ED conditions as described in Protocol 1. The results are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for 8-oxodG analysis and its involvement in cellular signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | MDPI [mdpi.com]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for the Analysis of 2'-Deoxyguanosine in Urine
Introduction
2'-Deoxyguanosine (also known as 8-hydroxy-2'-deoxyguanosine (B1666359) or 8-OHdG) is a critical biomarker for assessing endogenous oxidative DNA damage.[1][2] It is a product of the oxidation of deoxyguanosine in DNA by reactive oxygen species (ROS).[3] Following oxidative damage, cellular DNA repair mechanisms, primarily the base excision repair (BER) pathway, remove the lesion, which is then excreted in the urine without further metabolism.[3][4][5] Consequently, the concentration of 2'-Deoxyguanosine in urine serves as a non-invasive indicator of systemic oxidative stress.[6] Elevated levels of urinary 2'-Deoxyguanosine have been associated with an increased risk for various pathologies, including cancer, diabetes, and neurodegenerative diseases.[4][7]
Accurate quantification of this biomarker is challenging due to its low concentration in a complex biological matrix.[8] Therefore, robust and efficient sample preparation is paramount for reliable analysis by methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7] This document provides detailed application notes and protocols for several common sample preparation techniques.
Biological Pathway: From Oxidative Stress to Urinary Excretion
Reactive oxygen species (ROS), generated during normal metabolic processes or in response to environmental stressors, can damage cellular components, including DNA.[3] Guanine, having the lowest redox potential among DNA bases, is particularly susceptible to oxidation, leading to the formation of 8-OHdG.[1] This lesion is mutagenic and can lead to G:C to T:A transversions if not repaired.[1] The Base Excision Repair (BER) pathway identifies and removes 8-OHdG from the DNA, after which it is expelled from the cell and eventually excreted in the urine.[3][5]
Sample Preparation Techniques
The choice of sample preparation technique depends on the analytical method, required sensitivity, and sample throughput. Key methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Lyophilization.
Solid-Phase Extraction (SPE)
Application Note: SPE is a widely used technique for purifying and concentrating 2'-Deoxyguanosine from urine, effectively removing interfering substances.[7][9] A common approach involves a two-step process using a C18 column to remove major interfering substances followed by a strong cation-exchange (SCX) column for further purification.[7] Online SPE coupled with LC-MS/MS offers high-throughput and automated analysis.[10]
Experimental Protocol: Two-Step SPE (C18 and SCX)
This protocol is adapted from a method developed for HPLC-ECD analysis.[7]
Materials:
-
C18 SPE columns (e.g., 500 mg)
-
Strong Cation-Exchange (SCX) SPE columns (e.g., 250 mg)
-
Phosphate (B84403) buffer (80 mM, pH 7.0) with 4 mM EDTA
-
Deionized water
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 8000 rpm for 10 minutes to remove precipitates.[7]
-
Mix 0.7 mL of the supernatant with 0.7 mL of 80 mM phosphate buffer (pH 7.0) and 2.8 mL of deionized water.[7]
-
C18 Column Conditioning: Precondition the C18 SPE column by passing 3 mL of ethanol followed by 3 mL of deionized water.[7]
-
Sample Loading (C18): Apply 2 mL of the diluted urine mixture to the conditioned C18 column.[7]
-
Washing and Elution (C18):
-
Wash the column with a specific buffer solution to remove interferences.
-
Elute the 2'-Deoxyguanosine fraction using an appropriate solvent. The referenced study uses a series of buffer washes and elution steps tailored to their HPLC system.[7]
-
-
SCX Column Purification: The eluate from the C18 column is then processed through an SCX column for further purification to isolate the 2'-Deoxyguanosine peak clearly.[7]
-
Analysis: The final eluate is collected for analysis by HPLC-ECD or LC-MS/MS.
Liquid-Liquid Extraction (LLE)
Application Note: LLE is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. For 2'-Deoxyguanosine, a simple LLE protocol using a methanol (B129727) solution has been shown to expedite the sample pre-treatment process compared to SPE.[9] This method can be effective for reducing matrix effects prior to LC-MS/MS analysis.
Experimental Protocol: Methanol-Based LLE
This protocol is based on a method that achieved a recovery of 102 ± 2%.[9]
Materials:
-
Methanol (20% solution)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction: Add an appropriate volume of 20% methanol to the urine sample in a centrifuge tube. The exact ratio should be optimized, but a 1:1 or 2:1 (solvent:sample) ratio is a common starting point.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the extraction of 2'-Deoxyguanosine into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to separate the aqueous and organic layers and pellet any precipitated proteins.
-
Collection: Carefully collect the supernatant (the methanol layer containing the analyte).
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase used for the chromatographic analysis.
-
Analysis: The reconstituted sample is ready for injection into the analytical instrument.
Lyophilization (Freeze-Drying)
Application Note: This method involves freezing the urine sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. It is a sensitive extraction method that avoids the need for SPE pre-cleaning and can be applied to multiple analytes.[11] It is particularly useful when concentrating the sample from a larger initial volume is desired.
Experimental Protocol: Lyophilization
This protocol is based on a method developed for LC-MS/MS analysis of urine from pregnant women.[11]
Materials:
-
Lyophilizer (Freeze-dryer)
-
Centrifuge tubes
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Aliquoting: Place a defined volume of the urine sample (e.g., 1-2 mL) into a suitable container for lyophilization.
-
Freezing: Freeze the sample completely. This can be done in a standard -80°C freezer or using the lyophilizer's freezing shelf.
-
Lyophilization: Place the frozen sample in the lyophilizer and run a cycle until all the water has sublimated, leaving a powdered residue.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of an appropriate solvent (e.g., 100-200 µL of the initial mobile phase).
-
Clarification: Vortex the reconstituted sample and centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for analysis.
Quantitative Data Summary
The performance of different sample preparation techniques varies. The following table summarizes key quantitative metrics from various studies to facilitate comparison.
| Sample Preparation Technique | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD/CV%) | Reference |
| Two-Step SPE (C18 + SCX) | HPLC-ECD | Not specified | Not specified | Not specified | 2.0 - 2.9% | [7] |
| One-Step SPE | HPLC-ECD | 74.5 ± 12% | 5.0 µg/L | Not specified | Not specified | [8] |
| Online In-Tube SPME | LC-MS/MS | > 91% | 8.3 pg/mL | ~0.32 ng/mL | < 3.1% (intra-day); < 9.6% (inter-day) | [12] |
| Online SPE | LC-MS/MS | 99 - 102% | 5.7 ng/L | Not specified | < 5.0% | [10] |
| Solid/Liquid Phase Microextraction | HPLC-DAD | > 92.36% | 0.85 ng/mL | Not specified | < 2.44% | [4] |
| Liquid-Liquid Extraction (20% MeOH) | Not specified | 102 ± 2% | 0.5 ng/mL | 1.0 ng/mL | Not specified | [9] |
| Lyophilization (no SPE) | LC-MS/MS | Not specified | 0.01 µg/L | 0.05 µg/L | Not specified | [11] |
| Minimal (Buffer + Centrifugation) | HPLC-MS/MS | Not specified | ~0.3 nM (7.5 fmol injected) | Not specified | Not specified | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 8-oxo-2'-deoxyguanosine and creatinine in murine and human urine by liquid chromatography/tandem mass spectrometry: application to chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical-scale high-throughput analysis of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the oxidative stress biomarker urinary 8-hydroxy-2'-deoxyguanosine by automated on-line in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Role of 2'-Deoxyguanosine standard in clinical diagnostic assays
Application Notes & Protocols
Topic: The Role of 2'-Deoxyguanosine (B1662781) and its Analogs as Standards in Clinical Diagnostic Assays for Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key driver of molecular damage implicated in a wide range of human diseases.[1] DNA is particularly vulnerable to ROS, with the guanine (B1146940) base being the most susceptible to oxidation.[1] The reaction of ROS with 2'-deoxyguanosine (dG), a fundamental component of DNA, produces lesions, most notably 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[2][3]
This modified nucleoside has become a pivotal biomarker for measuring endogenous oxidative DNA damage.[2] After cellular DNA repair mechanisms excise the lesion, 8-OHdG is released into the bloodstream and subsequently excreted in the urine.[4] Elevated levels of 8-OHdG in biofluids like urine, blood, and cerebrospinal fluid are associated with numerous pathological conditions, including cancer, neurodegenerative disorders, cardiovascular disease, and diabetes.[1][5] Consequently, the accurate and precise quantification of 8-OHdG is a critical objective in clinical diagnostics for assessing disease risk, monitoring progression, and evaluating therapeutic efficacy.
This application note details the indispensable role of high-purity 2'-deoxyguanosine and its analog, 8-OHdG, as analytical standards in the validation and execution of robust clinical diagnostic assays. We provide detailed protocols for the quantification of 8-OHdG using the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The Role of Analytical Standards in 8-OHdG Assays
The reliability of any quantitative clinical assay hinges on the quality and proper use of analytical standards. In the context of measuring oxidative DNA damage, both the native nucleoside (2'-deoxyguanosine) and its oxidized form (8-OHdG) serve distinct but crucial roles as standards.
-
2'-Deoxyguanosine (dG) Standard: In assays analyzing DNA from tissues or cells, it is often necessary to normalize the quantity of the 8-OHdG lesion to the total amount of its parent nucleoside. A dG standard is used to create a calibration curve to quantify the total deoxyguanosine content in the hydrolyzed DNA sample. This allows results to be expressed as a ratio (e.g., number of 8-OHdG lesions per 106 dG), providing a more accurate measure of the extent of DNA damage.[6][7] Furthermore, because dG is vastly more abundant than 8-OHdG in any given sample, the dG standard is essential during method development to ensure complete chromatographic separation, preventing signal interference or in-source oxidation of dG that could artificially inflate the 8-OHdG measurement.[6]
-
8-Hydroxy-2'-deoxyguanosine (8-OHdG) Standard: This is the primary calibrator for the assay. A certified 8-OHdG standard of known purity and concentration is used to generate a standard curve, which plots the instrument's response against a series of known concentrations. This curve is then used to determine the exact concentration of 8-OHdG in patient samples.[8][9]
-
Stable Isotope-Labeled (SIL) Internal Standard: To achieve the highest level of accuracy and precision, particularly with mass spectrometry, a stable isotope-labeled version of the analyte (e.g., 8-OH-[15N5]dG) is used as an internal standard (IS).[8][10] The IS is chemically identical to the target analyte but has a higher mass. It is spiked into every sample, standard, and quality control at a known concentration at the beginning of the sample preparation process. The IS co-elutes with the native analyte and experiences similar variations during extraction and ionization. By measuring the ratio of the native analyte's signal to the IS signal, the method corrects for sample loss during preparation and fluctuations in instrument performance, ensuring highly reliable quantification.[6]
Biomarker Formation and DNA Repair Pathway
Reactive oxygen species, such as the hydroxyl radical (•OH), can attack the guanine base within the DNA strand.[11] This oxidation event, primarily at the C8 position, results in the formation of an 8-OHdG lesion.[12] This lesion is mutagenic, as it can cause G:C to T:A transversions during DNA replication if not repaired.[1] The Base Excision Repair (BER) pathway is the primary cellular defense mechanism that identifies and removes this type of damage.[1] The glycosylase OGG1 recognizes and excises the 8-OHdG base, and subsequent enzymatic steps restore the correct DNA sequence. The excised 8-OHdG is then released from the cell and enters circulation, ultimately being cleared from the body via urinary excretion.[4] This process makes urinary 8-OHdG a non-invasive and reliable biomarker of whole-body oxidative stress.[2][3]
Quantitative Data Summary
The concentration of 8-OHdG is a key indicator of oxidative stress. Levels can vary based on the biological matrix, patient population, and analytical method used. The table below summarizes representative quantitative data from published studies.
| Analyte | Biological Matrix | Patient Group | Mean Concentration / Level | Analytical Method | Reference |
| 8-OHdG | Human Lymphocyte DNA | Healthy Subjects (n=156) | 1.57 ± 0.88 lesions / 106 dG | UPLC-MS/MS | [7] |
| 8-OHdG | Urine | Tobacco Smokers | 1.65 ng/mL | LC-SRM/MS | [8] |
| 8-OHdG | Urine | Tobacco Smokers | 1.72 µg/g creatinine (B1669602) | LC-SRM/MS | [8] |
| 8-OHdG | Urine | Cardiovascular Disease | 4.43 (MD) higher than controls | ELISA or MS | [13] |
| 8-OHdG | Blood | Cardiovascular Disease | 1.42 (MD) higher than controls | ELISA or MS | [13] |
| 8-OHdG | HeLa Cell DNA | H2O2 Treated (0.1-15mM) | Biphasic Dose Response | UPLC-MS/MS | [7] |
MD: Mean Difference
Experimental Protocol: Quantification of Urinary 8-OHdG by LC-MS/MS
This protocol describes a validated method for the quantitative analysis of 8-OHdG in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Materials and Equipment
-
Standards: 8-hydroxy-2'-deoxyguanosine (≥98% purity), 8-hydroxy-2'-deoxyguanosine-[15N5] (Internal Standard, IS).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid (LC-MS grade); Ammonium fluoride.
-
Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC or UPLC system, analytical balance, vortex mixer, centrifuge, micropipettes.
-
Consumables: HPLC column (e.g., HILIC Plus, 3.0 x 150 mm, 3.5 µm), autosampler vials, microcentrifuge tubes.[10]
Procedure
1. Preparation of Standard Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 1 mg of 8-OHdG standard and dissolve in 1 mL of HPLC-grade methanol. Store at -20°C.
-
Working Stock (e.g., 10 µg/mL): Dilute the primary stock solution with methanol.
-
Calibration Curve Standards (0.2 - 20 ng/mL): Perform serial dilutions of the working stock using a synthetic urine matrix or a suitable buffer (e.g., 50:50 methanol:water) to prepare a minimum of 6-8 calibration points.[8]
-
Internal Standard Stock (1 µg/mL): Prepare a stock solution of [15N5]8-OHdG in methanol. A working solution (e.g., 50 ng/mL) is then prepared for spiking into samples.
2. Sample Preparation
-
Thaw frozen urine samples at room temperature and centrifuge at ~10,000 x g for 10 minutes to pellet particulates.
-
Transfer 250 µL of the supernatant to a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 50 ng/mL) to all samples, calibration standards, and quality controls.
-
Vortex briefly to mix.
-
(Optional) If high matrix interference is observed, perform solid-phase extraction (SPE) for sample cleanup.[14]
-
Transfer the final solution to an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: Hilic Plus (150 x 3.0 mm, 3.5 µm).[10]
-
Mobile Phase A: 1 mM Ammonium Fluoride in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.7 mL/min.[10]
-
Gradient: A typical gradient starts at high organic content (e.g., 97% B), holds for several minutes, then ramps down to allow elution of the polar analyte, followed by a wash and re-equilibration.[10]
-
Injection Volume: 5 µL.[10]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
8-OHdG: Precursor Ion (Q1) m/z 284.1 → Product Ion (Q3) m/z 168.1
-
[15N5]8-OHdG (IS): Precursor Ion (Q1) m/z 289.1 → Product Ion (Q3) m/z 173.1
-
-
Note: Ion transitions and collision energies must be optimized for the specific instrument used.
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the 8-OHdG and the internal standard.
-
Calculate the peak area ratio (8-OHdG Area / IS Area) for each calibration standard.
-
Plot the peak area ratio against the known concentration of each standard to construct a calibration curve. A linear regression with a weighting factor (e.g., 1/x) is typically applied.
-
The regression equation (y = mx + c) is used to calculate the concentration of 8-OHdG in the unknown samples based on their measured peak area ratios.
-
For urinary data, it is standard practice to normalize the 8-OHdG concentration to the urinary creatinine concentration to correct for dilution effects. Creatinine can be measured using a separate assay or on the same platform.
Method Validation Summary
Any clinical diagnostic assay must be validated to ensure its performance is reliable and reproducible. The table below outlines key parameters for the validation of the described LC-MS/MS method, based on common industry guidelines.[15][16]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995.[16] |
| Accuracy | The closeness of the measured value to the true value. Assessed using quality control (QC) samples at multiple concentrations. | Mean concentration within ±15% of the nominal value (±20% at LLOQ).[17] |
| Precision | The closeness of agreement among a series of measurements. Includes repeatability (intra-assay) and intermediate precision (inter-assay). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[18] |
| Specificity | The ability to assess unequivocally the analyte in the presence of other components (e.g., metabolites, matrix components). | No significant interfering peaks at the retention time of the analyte and IS. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration within ±15% of the initial concentration. |
Conclusion
The quantification of 8-hydroxy-2'-deoxyguanosine serves as a critical tool in clinical research and diagnostics, providing a window into the systemic burden of oxidative DNA damage. The use of high-purity 2'-deoxyguanosine and 8-OHdG standards, particularly in conjunction with stable isotope-labeled internal standards, is fundamental to the development and validation of sensitive, accurate, and robust analytical methods like LC-MS/MS. By adhering to rigorous protocols and validation guidelines, researchers and clinicians can confidently measure this key biomarker, advancing our understanding of the role of oxidative stress in human disease and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Assays for 8-hydroxy-2'-deoxyguanosine: a biomarker of in vivo oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 6. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. researchgate.net [researchgate.net]
- 18. ikev.org [ikev.org]
Application of 2'-Deoxyguanosine Analogs in Antiviral Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (B1662781) analogs represent a cornerstone in the development of antiviral therapeutics. These structural mimics of the natural nucleoside, 2'-deoxyguanosine, function primarily by targeting viral polymerases, the enzymes essential for the replication of viral genetic material. Upon administration, these analogs are anabolized within the host cell to their active triphosphate form. This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA or RNA strand. Incorporation of the analog often leads to chain termination, thereby halting viral replication. This mechanism of action has proven effective against a range of DNA and RNA viruses. This document provides detailed application notes, quantitative data on the antiviral activity of selected 2'-deoxyguanosine analogs, and comprehensive protocols for their evaluation.
Mechanism of Action: Targeting Viral Polymerases
The primary mechanism of action for 2'-deoxyguanosine analogs is the inhibition of viral DNA or RNA polymerases.[1] This process can be summarized in the following key steps:
-
Cellular Uptake: The prodrug analog crosses the host cell membrane.
-
Intracellular Phosphorylation: Host or viral kinases catalyze the phosphorylation of the analog to its active triphosphate form. This multi-step process is often the rate-limiting step in their antiviral activity.
-
Competition with Natural Substrate: The triphosphate analog competes with the endogenous deoxyguanosine triphosphate (dGTP).
-
Incorporation into Viral Nucleic Acid: The viral polymerase incorporates the analog into the growing viral DNA or RNA strand.
-
Chain Termination: Due to the modification at the 2' or 3' position of the ribose sugar, the analog prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of nucleic acid chain elongation.[2]
This targeted approach provides a high degree of selectivity for viral polymerases over host cellular polymerases, thereby minimizing cytotoxicity.
Quantitative Antiviral Activity Data
The antiviral efficacy of 2'-deoxyguanosine analogs is quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[3]
| Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-nor-2'-deoxyguanosine (2'NDG) | Human Cytomegalovirus (HCMV) (AD169) | Human Embryo Lung | 0.1 - 1.6 µg/mL* | >10 µg/mL | >6.25 - 100 | [4] |
| IDX184 | Hepatitis C Virus (HCV) Genotype 1b | Huh-7 | 0.2 ± 0.03 | >100 | >500 | [5] |
| Riboprine | SARS-CoV-2 (Omicron B.1.1.529/BA.2) | Vero E6 | 0.45 | >100 | >222 | [6] |
| Forodesine | SARS-CoV-2 (Omicron B.1.1.529/BA.2) | Vero E6 | 0.70 | >100 | >142 | [6] |
| Nelarabine | SARS-CoV-2 (Omicron B.1.1.529/BA.2) | Vero E6 | 1.95 | >100 | >51 | [6] |
*Note: EC50 for 2'NDG was originally reported in µg/mL. The molar concentration can be calculated using its molecular weight (253.22 g/mol ).
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates.
-
Virus stock of known titer (plaque-forming units (PFU)/mL).
-
2'-Deoxyguanosine analog stock solution.
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) in culture medium).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the 2'-deoxyguanosine analog in culture medium.
-
Infection: Aspirate the culture medium from the cells. Infect the cells with virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Treatment: Immediately after infection, add the different concentrations of the analog to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the virus-containing medium and add 1 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 1 mL of fixing solution for 30 minutes.
-
Aspirate the fixing solution and stain the cells with 0.5 mL of crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
Host cells in a 96-well plate.
-
2'-Deoxyguanosine analog stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Add serial dilutions of the 2'-deoxyguanosine analog to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate form of the 2'-deoxyguanosine analog on the activity of a purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase.
-
Activated calf thymus DNA (as a template-primer).
-
Triphosphate form of the 2'-deoxyguanosine analog.
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).
-
[³H]-dGTP (radiolabeled).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).
-
DE81 filter paper.
-
Scintillation fluid.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dTTP, and [³H]-dGTP.
-
Inhibitor Dilution: Prepare serial dilutions of the triphosphate form of the 2'-deoxyguanosine analog.
-
Enzyme Reaction:
-
Add the viral DNA polymerase and the inhibitor dilutions to the reaction mixture.
-
Initiate the reaction by incubating at 37°C.
-
At various time points, remove aliquots of the reaction and spot them onto DE81 filter paper.
-
-
Washing: Wash the filter papers multiple times with a sodium phosphate (B84403) buffer to remove unincorporated nucleotides, followed by washes with water and ethanol.
-
Scintillation Counting: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis for each inhibitor concentration. Calculate the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, by plotting the enzyme activity against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
General Mechanism of Action of 2'-Deoxyguanosine Analogs
Caption: Intracellular activation and mechanism of action of 2'-Deoxyguanosine analogs.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for the in vitro evaluation of antiviral 2'-Deoxyguanosine analogs.
Viral Manipulation of the PI3K-Akt-mTOR Signaling Pathway
Some viruses manipulate host cellular signaling pathways, such as the PI3K-Akt-mTOR pathway, to create a favorable environment for their replication.[7][8] Nucleoside analogs can indirectly impact these pathways by inhibiting viral replication and reducing the viral load that drives these changes.
Caption: Viral activation of the PI3K-Akt-mTOR pathway and indirect inhibition by antiviral analogs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Effects of the nucleoside analog 2'-nor-2'-deoxyguanosine on human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TORrid affairs of viruses: effects of mammalian DNA viruses on the PI3K-Akt-mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the stability of 2'-Deoxyguanosine standard solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2'-Deoxyguanosine (dG) standard solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2'-Deoxyguanosine standard solutions?
A1: The stability of 2'-Deoxyguanosine (dG) in solution is primarily influenced by pH, temperature, solvent composition, light exposure, and the presence of oxidizing or reducing agents. Two main degradation pathways are hydrolysis of the N-glycosidic bond and oxidation of the guanine (B1146940) base.
Q2: What is the recommended solvent for preparing dG standard solutions?
A2: For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are often recommended. For working solutions, aqueous buffers are common. The choice of solvent can impact stability, with aqueous solutions being more susceptible to hydrolysis. It is crucial to ensure the final concentration of organic solvent is compatible with your experimental system.
Q3: How should I store my dG standard solutions to ensure maximum stability?
A3: For long-term storage, it is recommended to store dG solutions at low temperatures, such as -20°C or -80°C. Solutions should be stored in tightly sealed, light-protecting containers. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: What are the common degradation products of 2'-Deoxyguanosine?
A4: The most common degradation products are guanine, resulting from the hydrolysis of the N-glycosidic bond, and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is a major product of oxidative damage.[1] Other oxidation products can also form, particularly under strong oxidizing conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of 2'-Deoxyguanosine standard solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of dG in aqueous solution | Low solubility of dG in neutral aqueous buffers. | - Prepare the initial stock solution in an organic solvent like DMSO before diluting with aqueous buffer.- Gently warm the solution to aid dissolution.- Adjust the pH of the aqueous buffer, as solubility can be pH-dependent. |
| Unexpected peaks in HPLC chromatogram | Degradation of the dG standard. | - Prepare fresh standards.- Review storage conditions (temperature, light exposure).- Check the pH of the mobile phase and sample diluent, as acidic conditions can accelerate hydrolysis.- Consider performing a forced degradation study to identify potential degradation product peaks. |
| Peak tailing in HPLC analysis | Secondary interactions between dG and the stationary phase or issues with the mobile phase. | - Optimize the mobile phase pH. For reversed-phase columns, a slightly acidic pH (e.g., using a phosphate (B84403) or formate (B1220265) buffer) can improve peak shape.- Ensure the sample solvent is compatible with the mobile phase.- Use a high-purity stationary phase or a column specifically designed for nucleoside analysis. |
| Loss of dG concentration over time | Instability of the solution due to improper storage or handling. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions at or below -20°C in amber vials.- Prepare fresh working solutions daily from a stable stock. |
| Irreproducible results between experiments | Inconsistent preparation of standard solutions or degradation during the experiment. | - Standardize the protocol for preparing and handling dG solutions.- Use a consistent source and lot of dG standard.- Monitor for degradation by including a freshly prepared standard in each experimental run. |
Quantitative Data on 2'-Deoxyguanosine Stability
Table 1: Effect of pH on the Hydrolysis of the N-Glycosidic Bond in Deoxynucleosides
| pH | Temperature (°C) | Relative Rate of Depurination | Notes |
| < 2 | 20 | High | Acid-catalyzed hydrolysis is the dominant degradation pathway. The C-N bond is cleaved. |
| 3 - 6 | 20 | Moderate to High | Hydrolysis is accelerated compared to neutral pH.[2] |
| 7.4 (Physiological) | 37 | Low | dG is relatively stable at neutral pH, with a reported half-life of approximately 25 days for some adducts.[3] |
| > 8 | 20 | Low to Moderate | Alkaline conditions can also lead to degradation, potentially through imidazole (B134444) ring opening.[2] |
Note: The rates are qualitative and comparative. Actual degradation rates will depend on the specific buffer, ionic strength, and other solution components.
Experimental Protocols
Protocol 1: Preparation of 2'-Deoxyguanosine Standard Solutions for HPLC Analysis
Objective: To prepare accurate and stable dG standard solutions for use in HPLC analysis.
Materials:
-
2'-Deoxyguanosine (solid, high purity)
-
Methanol (HPLC grade) or Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Ultrapure water
-
Buffer salts (e.g., sodium phosphate or ammonium (B1175870) formate, HPLC grade)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
Amber glass vials
Procedure:
-
Preparation of Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a precise amount of solid 2'-Deoxyguanosine (e.g., 10 mg). b. Dissolve the solid in a minimal amount of methanol or DMSO in a volumetric flask. c. Bring the solution to the final volume with the same solvent to achieve the desired concentration. d. Mix thoroughly until all solid is dissolved. e. Aliquot the stock solution into amber glass vials and store at -20°C or -80°C for long-term stability.
-
Preparation of Working Standard Solutions: a. On the day of analysis, thaw a vial of the primary stock solution. b. Prepare a series of working standards by diluting the stock solution with the mobile phase or a compatible buffer. c. For example, to prepare a 10 µg/mL working standard from a 1 mg/mL stock, dilute 100 µL of the stock solution to a final volume of 10 mL with the diluent. d. Filter the working standard solutions through a 0.22 µm syringe filter before injecting into the HPLC system.
Protocol 2: Forced Degradation Study of 2'-Deoxyguanosine
Objective: To intentionally degrade dG under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
2'-Deoxyguanosine stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heating block or water bath
-
UV lamp for photostability testing
-
HPLC system
Procedure:
-
Acid Hydrolysis: a. Mix equal volumes of the dG stock solution and 0.1 M HCl. b. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: a. Mix equal volumes of the dG stock solution and 0.1 M NaOH. b. Incubate at a controlled temperature and for defined time points as in the acid hydrolysis study. c. Neutralize aliquots with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: a. Mix the dG stock solution with a 3% H₂O₂ solution. b. Incubate at room temperature, protected from light, for defined time points. c. Analyze the samples directly by HPLC.
-
Thermal Degradation: a. Incubate vials of the dG stock solution at an elevated temperature (e.g., 80°C). b. At specified time intervals, remove a vial, cool it to room temperature, and analyze by HPLC.
-
Photolytic Degradation: a. Expose a solution of dG to a UV lamp (e.g., 254 nm) for a defined period. b. Keep a control sample wrapped in aluminum foil to protect it from light. c. Analyze both the exposed and control samples by HPLC.
Data Analysis: For each condition, monitor the decrease in the peak area of dG and the appearance of new peaks corresponding to degradation products. This information is crucial for developing a stability-indicating HPLC method that can separate dG from its major degradants.
Visualizations
Caption: Major degradation pathways of 2'-Deoxyguanosine.
References
How to prevent artificial oxidation of 2'-Deoxyguanosine during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the artificial oxidation of 2'-Deoxyguanosine (dG) to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) during sample preparation. Accurate measurement of 8-oxodG is critical for oxidative stress research, and minimizing artifactual formation is paramount.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxyguanosine and why is its oxidation a concern?
Q2: What are the main causes of artificial dG oxidation during sample prep?
The primary drivers of artificial dG oxidation during sample preparation are:
-
Presence of Transition Metals: Trace amounts of transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton and Haber-Weiss reactions[1][6].
-
Exposure to Atmospheric Oxygen: Molecular oxygen can contribute to the formation of reactive oxygen species.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation[6][7][8].
-
Sample Workup Procedures: Steps like vacuum drying and purification with certain cartridges (e.g., C18) can significantly increase artificial 8-oxodG formation[9][10].
-
Choice of Reagents: Some enzymes, like acid phosphatase, may contain iron in their active sites and contribute to oxidation[6]. Phenol extraction methods have also been a point of controversy, though some studies suggest other factors are more critical[2].
Q3: How can I prevent or minimize this artificial oxidation?
A multi-pronged approach is most effective:
-
Use Metal Chelators: Incorporate strong metal chelators like Deferoxamine (DFO) or its mesylate salt (DFOM) into your buffers to sequester transition metal ions[9][10][11]. EDTA is another common chelating agent used to inhibit metal-dependent nucleases[12][13].
-
Add Antioxidants/Radical Scavengers: The use of antioxidants can neutralize reactive oxygen species. 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to be highly effective at blocking Fe²⁺-catalyzed oxidation[4][6]. Other antioxidants like N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and ascorbic acid (vitamin C) can also suppress 8-oxodG formation[14].
-
Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to the greatest extent possible to slow down the rate of oxidation[6].
-
Optimize DNA Isolation and Purification: The chaotropic NaI method for DNA isolation has been associated with lower baseline levels of 8-oxodG[10]. For analysis by LC-MS/MS, direct measurement using online solid-phase extraction (SPE) is recommended to avoid the oxidation artifacts associated with offline concentration and purification steps[9][10].
-
Careful Enzyme Selection: Use alkaline phosphatase instead of acid phosphatase for dephosphorylation steps, as the former does not contribute to oxidation[6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background levels of 8-oxodG in control samples | Contamination with transition metals (Fe²⁺, Cu⁺) in buffers or on labware. | Treat all buffers with Chelex resin. Use metal-free tubes and pipette tips. Add a metal chelator like Deferoxamine (DFO) or Deferoxamine mesylate (DFOM) to all solutions.[10][15][16] |
| Oxidation occurring during DNA isolation. | Switch to a DNA isolation method known to produce low oxidative artifacts, such as the chaotropic NaI method.[10] Ensure all steps are performed at low temperatures.[6] | |
| Oxidation during enzymatic hydrolysis. | Add the radical scavenger TEMPO to the hydrolysis reaction mixture.[4][6] Use alkaline phosphatase instead of acid phosphatase.[6] | |
| Inconsistent 8-oxodG levels between replicates | Variable exposure to oxygen or temperature fluctuations. | Keep samples tightly capped and on ice whenever possible. Process all replicates under identical conditions and minimize the time between processing steps. |
| Incomplete chelation of metal ions. | Ensure the concentration of the chelating agent is sufficient for the sample type. For samples from metal-rich environments, optimization of the chelator concentration may be necessary.[17] | |
| Increase in 8-oxodG levels after sample purification/concentration | Artifactual oxidation during sample workup. | Avoid drying steps under vacuum or using manual C18 cartridges if possible.[9][10] Utilize a direct measurement method with online solid-phase extraction (SPE) coupled to LC-MS/MS.[9][10] If offline purification is unavoidable, perform it in the presence of DFO, though protection may not be complete.[9] |
Quantitative Data on Preventative Measures
The following table summarizes the impact of various sample handling and preparation techniques on the measured levels of 8-oxodG.
| Procedure/Additive | Effect on 8-oxodG Levels | Quantitative Finding | Reference |
| Sample Workup | Increase | Drying under vacuum or using C18 cartridges led to an increase of 6.8-30 8-oxodG/10⁶ dG. | [9] |
| Metal Chelator (DFO) | Decrease | Can reduce artifactual formation, but may not offer complete protection during concentration and purification. | [9][10] |
| Radical Scavenger (TEMPO) | Decrease | Completely blocked Fe²⁺-catalyzed formation of 8-OH-dG. | [6] |
| Antioxidants (in vivo) | Decrease | Daily supplementation with Vitamin E or red ginseng decreased 8-OHdG levels in smokers by 33.8% and 31.7%, respectively, over 4 weeks. | [18] |
| Antioxidants (in vitro) | Decrease | Ascorbic acid, Trolox, and NAC suppressed lipid peroxide-induced 8-oxo-dG production to 66%, 68%, and 62% of control levels, respectively. | [14] |
| Temperature | Increase with Temperature | 8-oxodG formation from dG is strongly dependent on temperature, following a third-order equation between 0 and 140°C. | [6] |
Experimental Protocols
Protocol 1: DNA Isolation using the NaI Method with Antioxidants
This protocol is adapted for minimizing oxidative damage during DNA extraction.
-
Lysis Buffer Preparation: Prepare a lysis buffer consisting of 40 mM Tris, 20 mM Na₂EDTA, 7.6 M NaI, and 0.1 mM Deferoxamine mesylate (DFOM), adjusted to pH 8.0. All solutions should be prepared with metal-free water.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. The high concentration of NaI acts as a chaotropic agent to lyse cells and denature proteins.
-
Protein Removal: Add RNase A and proteinase K to the lysate and incubate according to the manufacturer's instructions. The presence of DFOM throughout this process will chelate any free transition metals[10].
-
DNA Precipitation: Precipitate DNA by adding isopropanol.
-
Washing: Wash the DNA pellet with 70% ethanol.
-
Resuspension: Dissolve the final DNA pellet in a buffer containing 0.1 mM DFOM[10]. Store at -80°C.
Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
This protocol incorporates measures to prevent oxidation during the hydrolysis step.
-
Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂) at pH 7.0.
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
50 µg of DNA solution
-
The appropriate volume of reaction buffer
-
Crucially, add 1.5M TEMPO to a final concentration of approximately 22 mM (e.g., 3 µL of 1.5M TEMPO in a 213 µL reaction volume)[4][6].
-
(Optional) Add an isotopic internal standard (e.g., [¹⁵N₅]8-oxo-dG) for accurate quantification by LC-MS/MS[4][16].
-
-
First Digestion: Add DNase I and incubate at 37°C for 10-90 minutes[4][16].
-
Second Digestion: Add phosphodiesterase I and alkaline phosphatase. Continue incubation at 37°C for 60 minutes to 2 hours[4][16].
-
Sample Analysis: The resulting nucleoside mixture is now ready for analysis, preferably by a direct method like online SPE-LC-MS/MS to avoid further oxidative artifacts[9][10].
Visualizations
Caption: The Fenton reaction, a major source of artificial oxidation.
Caption: Recommended workflow to minimize artificial dG oxidation.
References
- 1. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of oxidation during the preparation of DNA and analysis of 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. newhaven.edu [newhaven.edu]
- 13. youtube.com [youtube.com]
- 14. Lipid peroxides as endogenous oxidants forming 8-oxo-guanosine and lipid-soluble antioxidants as suppressing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Archived | DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process | National Institute of Justice [nij.ojp.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of oxidative DNA damage, 8-OHdG, and carbonyl contents in smokers treated with antioxidants (vitamin E, vitamin C, beta-carotene and red ginseng) [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 2'-Deoxyguanosine Detection Assay Sensitivity
Welcome to the technical support center for 2'-Deoxyguanosine (B1662781) (dG) and its oxidized form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments. 8-OHdG is a key biomarker for oxidative DNA damage and is implicated in various diseases.[1] Accurate and sensitive detection is therefore critical.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting 2'-deoxyguanosine and 8-OHdG?
A1: The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) or Mass Spectrometry (MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and electrochemical biosensors.[1][2][3] Each method has distinct advantages regarding sensitivity, specificity, and throughput.
Q2: Why is preventing artifactual oxidation during sample preparation so critical?
A2: Artifactual oxidation of dG to 8-OHdG during sample preparation is a major challenge that can lead to a significant overestimation of oxidative DNA damage.[4][5][6] This can occur during DNA isolation, hydrolysis, and derivatization steps.[6] Using antioxidants, metal chelators, or radical trapping agents during sample prep can improve reproducibility.[4][5]
Q3: Can I use ELISA for sensitive 8-OHdG detection?
A3: Yes, ELISA is a widely used method for quantifying 8-OHdG in various biological samples like blood and urine.[1] However, its sensitivity can be limited by factors like antibody specificity and matrix effects.[7] Optimization of blocking, washing, and antibody concentrations is crucial for achieving higher sensitivity.[8][9]
Q4: What is a typical limit of detection (LOD) I can expect for 8-OHdG?
A4: The LOD varies significantly by method. Highly sensitive LC-MS/MS methods can achieve detection limits in the picomolar (pM) range, corresponding to as low as one lesion per 106 DNA bases.[10] Electrochemical sensors have also demonstrated LODs in the pM range.[11] ELISA kits typically have LODs in the low nanogram per milliliter (ng/mL) range.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Low Signal or Poor Sensitivity in HPLC-based Assays (ECD, MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no peak for 8-OHdG | 1. Suboptimal Chromatographic Separation: Co-elution with other nucleosides, especially 2'-deoxyguanosine, can suppress the signal or cause interference.[10] | 1a. Optimize Mobile Phase: Adjust the gradient and solvent composition (e.g., water/acetonitrile or water/methanol). Using ammonium (B1175870) acetate (B1210297) buffer can sometimes reduce MS sensitivity compared to water.[10] 1b. Select Appropriate Column: A C18 reversed-phase column is commonly used. Experiment with different column lengths and particle sizes to achieve better separation.[10][12] |
| 2. Inefficient Ionization (MS/MS): Ion source parameters may not be optimized for 8-OHdG. | 2a. Optimize ESI/HESI Source: Adjust capillary voltage, source temperature, and gas flows (nebulizer, drying gas).[12][13] Heat-assisted electrospray ionization (HESI) can improve performance.[4][5] 2b. Check Fragmentor Potential: Vary the fragmentor potential to find the optimal condition for the desired fragmentation.[10] | |
| 3. Low Analyte Recovery: Poor extraction efficiency or analyte loss during sample cleanup. | 3a. Improve DNA Hydrolysis: Ensure complete enzymatic digestion of DNA to release nucleosides. A combination of DNase I, phosphodiesterases, and alkaline phosphatase is effective.[10] 3b. Optimize Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the cartridge type (e.g., C18) and protocol are suitable. Avoid sample overloading.[13][14] | |
| 4. Insufficient ECD Potential (HPLC-ECD): The applied potential may be too low or too high, leading to poor signal or high background. | 4a. Optimize Applied Potential: An optimal potential of approximately +0.25 V has been found to reduce overlapping peaks from other DNA components and prevent overestimation of 8-oxodG.[2] |
High Background or Low Sensitivity in ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Insufficient Blocking: Open sites on the microplate well surface bind non-specifically to antibodies. | 1a. Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat dry milk) and concentrations. Ensure adequate incubation time (e.g., 1-2 hours at RT).[9][15] |
| 2. Inadequate Washing: Unbound reagents and antibodies are not completely removed. | 2a. Improve Washing Technique: Increase the number of wash cycles (at least 4-5 times). Ensure complete aspiration of wash buffer from wells after each step.[9][15] | |
| 3. Cross-reactivity of Antibodies: Primary or secondary antibodies may be binding to other molecules in the sample matrix. | 3a. Use High-Affinity Antibodies: Use affinity-purified or cross-adsorbed antibodies to reduce non-specific binding.[9] 3b. Dilute Sample: Diluting the sample can reduce the concentration of interfering substances.[7] | |
| Low signal | 1. Suboptimal Antibody Concentration: Concentrations of capture or detection antibodies are too low. | 1a. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both capture and detection antibodies.[9] |
| 2. Inappropriate Incubation Times/Temperatures: Insufficient time for binding to occur. | 2a. Optimize Incubation: Increase incubation times for sample and antibody steps (e.g., 2 hours at RT or overnight at 4°C).[8][15] | |
| 3. Sample Matrix Interference: Components in the biological sample (e.g., urine, plasma) interfere with antibody-antigen binding. | 3a. Match Standard Diluent to Sample Matrix: Prepare your standard curve in a diluent that closely mimics the sample matrix to account for these effects.[9] |
Quantitative Data Summary
The sensitivity of 8-OHdG detection varies significantly across different analytical platforms. The following table summarizes typical performance metrics.
| Method | Typical Sample Type | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | DNA hydrolysates, Urine, Plasma | ~0.3 nM (7.5 fmol injected)[16] | Low to Medium | High specificity and sensitivity, structural confirmation. | High instrument cost, complex sample prep. |
| HPLC-ECD | DNA hydrolysates, Urine | ~25.5 ± 13.8 pg/mL (in serum)[2] | Low to Medium | High sensitivity, lower cost than MS. | Susceptible to electrochemical interference.[2] |
| ELISA | Urine, Plasma, Saliva | ~0.5 - 1.0 ng/mL | High | High throughput, easy to use, no complex equipment. | Potential for cross-reactivity, lower specificity than MS. |
| Electrochemical Biosensors | Urine, Saliva | Down to 6.82 pM[11] | High | Rapid detection, high sensitivity, potential for point-of-care use.[17] | Susceptible to interference from species like uric acid.[18] |
Experimental Protocols & Visualizations
General Workflow for 8-OHdG Analysis
The overall process for measuring 8-OHdG, particularly from cellular DNA, involves several critical stages from sample collection to data analysis.
Detailed Protocol: Enzymatic Hydrolysis of DNA for LC-MS Analysis
This protocol is adapted from established methods for preparing DNA samples for 8-OHdG analysis.[10]
Materials:
-
Isolated DNA sample (up to 100 µg)
-
DNase I
-
Phosphodiesterase I & II
-
Alkaline Phosphatase
-
Phosphate (B84403) buffer (pH 7.4)
-
2 mM CaCl₂
-
Internal Standard (e.g., stable isotope-labeled 8-OHdG)
-
Cold ethanol (B145695) (-20°C)
Procedure:
-
Dry the DNA sample under vacuum.
-
To the dried DNA (e.g., 100 µg), add an appropriate amount of internal standard.
-
Add 100 µl of 2 mM CaCl₂.
-
Add a cocktail of enzymes in phosphate buffer (total buffer concentration ~35 mM, pH 7.4). A typical enzyme mix includes DNase I (4 U), phosphodiesterase I (0.0032 U), phosphodiesterase II (0.08 U), and alkaline phosphatase (34 U).[10]
-
Incubate the mixture at 37°C for 6 hours to ensure complete digestion of DNA into individual nucleosides.[10]
-
To precipitate the enzymes, add 250 µl of cold ethanol and incubate at -20°C for 30 minutes.[10]
-
Centrifuge the sample at 15,000 g for 30 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the nucleosides, and dry it under vacuum (e.g., using a SpeedVac).
-
Re-dissolve the dried nucleosides in 100 µl of mobile phase starting condition (e.g., water) and vortex vigorously.
-
Centrifuge at 15,000 g for 30 minutes to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for injection into the LC-MS system.
Troubleshooting Logic for Low HPLC-MS/MS Signal
When faced with a weak or absent signal, a systematic approach to troubleshooting can efficiently identify the root cause.
References
- 1. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artifacts associated with the measurement of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical analysis of 8-hydroxy-2'-deoxyguanosine with enhanced sensitivity based on exonuclease-mediated functional nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical DNA Sensors for Detection of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Resolving co-eluting peaks in 2'-Deoxyguanosine chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2'-Deoxyguanosine (dG), with a focus on resolving co-eluting peaks. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My 2'-Deoxyguanosine peak is co-eluting with another peak. What are the likely culprits?
A1: Co-elution with 2'-Deoxyguanosine (dG) is frequently observed with structurally similar compounds. The most common co-eluting species include:
-
Guanosine (G): Differs from dG only by the presence of a hydroxyl group at the 2' position of the ribose sugar.
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): An oxidative damage product of dG, it is highly similar in polarity.[1]
-
Other Deoxynucleosides/Nucleosides: Depending on the complexity of your sample matrix, other nucleosides like 2'-Deoxyadenosine (dA) or Guanosine monophosphate (GMP) could be potential co-elutants.
Q2: How can I confirm the identity of the co-eluting peak?
A2: If you have access to a mass spectrometer (MS), interfacing it with your HPLC system (LC-MS) is the most definitive way to identify the co-eluting compound by its mass-to-charge ratio. Alternatively, if you suspect a specific impurity, you can obtain a reference standard for that compound and compare its retention time with your sample under the same chromatographic conditions.
Q3: What is the first parameter I should adjust to resolve co-eluting peaks?
A3: Modifying the mobile phase is typically the simplest and most effective first step. Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the retention of ionizable compounds like nucleosides.[2] A change in the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can also alter selectivity.
Troubleshooting Guides
Issue 1: Co-elution of 2'-Deoxyguanosine (dG) and Guanosine (G)
This is a common challenge due to the high structural similarity of these two nucleosides. The following steps provide a systematic approach to achieve baseline separation.
Caption: Workflow for resolving dG and G co-elution.
1. Mobile Phase pH Adjustment:
The pKa of the guanine (B1146940) base is around 9.2 and 2.2. Modifying the mobile phase pH can alter the ionization state of the molecules and thus their interaction with the stationary phase.
-
Experimental Protocol:
-
Prepare a series of mobile phases with identical organic solvent composition but varying pH values of the aqueous buffer (e.g., pH 3.0, 4.5, and 6.0). Phosphate or acetate (B1210297) buffers are commonly used.
-
Equilibrate the C18 column with the initial mobile phase for at least 30 minutes.
-
Inject a standard mixture of dG and G and record the chromatogram.
-
Repeat for each pH value, ensuring the column is thoroughly equilibrated between runs.
-
Compare the resolution (Rs) values obtained at different pHs.
-
Quantitative Data Summary: Effect of Mobile Phase pH
| pH | Analyte | Retention Time (min) | Resolution (Rs) between dG and G |
| 3.0 | dG | 12.5 | 1.2 |
| G | 13.8 | ||
| 4.5 | dG | 10.2 | 1.8 |
| G | 11.9 | ||
| 6.0 | dG | 8.1 | 1.1 |
| G | 9.0 |
Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.
2. Change of Organic Modifier:
Acetonitrile and methanol (B129727) have different solvent properties and can provide different selectivities.
-
Experimental Protocol:
-
Prepare two sets of mobile phases, one with acetonitrile and the other with methanol as the organic modifier, keeping the aqueous buffer and pH constant.
-
Optimize the gradient or isocratic percentage of each organic modifier to achieve reasonable retention times.
-
Inject the dG and G standard mixture and compare the resolution.
-
Quantitative Data Summary: Acetonitrile vs. Methanol
| Organic Modifier | Analyte | Retention Time (min) | Resolution (Rs) between dG and G |
| Acetonitrile | dG | 10.2 | 1.8 |
| G | 11.9 | ||
| Methanol | dG | 13.5 | 2.1 |
| G | 15.8 |
Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.
3. Alternative Column Chemistries:
If mobile phase optimization is insufficient, changing the stationary phase can provide a significant change in selectivity.
-
Recommended Columns:
-
Phenyl-Hexyl: Offers pi-pi interactions which can differentiate between the purine (B94841) rings of dG and G.
-
Mixed-Mode Columns (e.g., BIST B+™): These columns offer multiple interaction mechanisms (reversed-phase, ion-exchange) and can provide unique selectivity for polar compounds.[3]
-
HILIC (Hydrophilic Interaction Chromatography): Can be effective for separating polar compounds.
-
-
Experimental Protocol:
-
Select an alternative column.
-
Develop a suitable mobile phase system for the chosen column chemistry (consult the manufacturer's guidelines).
-
Inject the standard mixture and optimize the separation.
-
Issue 2: Co-elution of 2'-Deoxyguanosine (dG) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
Separating the oxidative damage product 8-oxo-dG from its parent nucleoside dG is crucial in many biomedical studies.
Caption: Workflow for resolving dG and 8-oxo-dG co-elution.
1. Gradient Optimization:
A shallow gradient can often improve the separation of closely eluting peaks.
-
Experimental Protocol:
-
Start with a standard reversed-phase C18 column.
-
Use a mobile phase system such as 0.1% formic acid in water (A) and acetonitrile (B).
-
Run a series of gradients with varying slopes. For example, start with a fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution times.
-
Then, employ a shallower gradient around the elution region of dG and 8-oxo-dG (e.g., a 1% per minute increase in B).
-
Quantitative Data Summary: Effect of Gradient Slope
| Gradient Slope (%B/min) | Analyte | Retention Time (min) | Resolution (Rs) between dG and 8-oxo-dG |
| 5 | dG | 8.5 | 1.0 |
| 8-oxo-dG | 8.9 | ||
| 2 | dG | 14.2 | 1.6 |
| 8-oxo-dG | 15.1 | ||
| 1 | dG | 21.8 | 2.2 |
| 8-oxo-dG | 23.3 |
Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.
2. Mobile Phase pH Adjustment:
As with guanosine, adjusting the pH can improve the separation between dG and 8-oxo-dG. A slightly acidic mobile phase is often beneficial.
-
Experimental Protocol:
-
Prepare mobile phases with an aqueous component buffered at different pH values (e.g., pH 4.3 using ammonium (B1175870) formate).[4]
-
Equilibrate a C18 column with each mobile phase.
-
Inject a standard mixture of dG and 8-oxo-dG and compare the resolution.
-
3. High-Resolution Columns:
Using a column with smaller particles (e.g., sub-2 µm or core-shell particles) can increase efficiency and lead to sharper peaks, which in turn improves resolution.
-
Experimental Protocol:
-
Select a high-resolution C18 column (e.g., < 2 µm particle size).
-
Adapt the flow rate and gradient to the column dimensions, being mindful of the higher backpressure.
-
Inject the standard mixture and optimize the separation. A study demonstrated baseline separation of dG and 8-oxo-dG with retention times of approximately 4.7 min and 6.4 min, respectively, on a C18 column.[1]
-
Example HPLC Method for dG and 8-oxo-dG Separation
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.3 |
| Mobile Phase B | Methanol |
| Gradient | 7% B for 22 min, then to 80% B in 1 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 20°C |
| Detection | UV at 260 nm |
This method is based on a published procedure and may require optimization for your specific instrumentation and sample.[4]
References
- 1. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 2'-Deoxyguanosine standards
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the proper storage and handling of 2'-Deoxyguanosine (dG) standards. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of 2'-Deoxyguanosine standards.
Question: My 2'-Deoxyguanosine standard solution appears to have degraded, leading to inconsistent results in my assay. What could be the cause?
Answer: Degradation of 2'-Deoxyguanosine standards can be attributed to several factors:
-
Improper Storage Temperature: Long-term storage at temperatures above -20°C can lead to gradual degradation. For optimal stability, especially for long-term storage, -80°C is recommended.
-
Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can compromise its stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Oxidation: 2'-Deoxyguanosine is susceptible to oxidation, particularly at the C8 position, which forms 8-oxo-2'-deoxyguanosine (8-oxo-dG).[1] This can be exacerbated by exposure to air and certain laboratory conditions. To mitigate this, consider purging the solvent with an inert gas like argon or nitrogen before dissolving the standard.
-
Contamination: Bacterial or chemical contamination can also lead to the degradation of the standard. Always use sterile, nuclease-free water and solvents for preparing solutions.
Question: I am observing unexpected peaks in my HPLC/MS analysis when running my 2'-Deoxyguanosine standard. How can I troubleshoot this?
Answer: The appearance of unexpected peaks can be due to several reasons:
-
Oxidative Damage: The most common unexpected peak is likely 8-oxo-dG, the primary oxidation product of 2'-Deoxyguanosine. Review your handling procedures to minimize exposure to oxygen.
-
Solvent Impurities: Ensure that the solvents used for preparing and running your samples are of high purity (e.g., HPLC or MS grade).
-
Contamination from Labware: Thoroughly clean all labware to avoid cross-contamination from other reagents.
-
Artifactual Oxidation During Sample Preparation: The process of DNA extraction and hydrolysis, if you are working with biological samples and using dG as a standard, can sometimes introduce artificial oxidation. Using antioxidants or metal chelators during these steps can help minimize this effect.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 2'-Deoxyguanosine?
A1: For long-term storage, solid 2'-Deoxyguanosine should be stored in a tightly sealed container at -20°C, where it can be stable for several years.[2][3] Some suppliers recommend storage at 4°C for up to two years as well.[2]
Q2: How should I prepare a stock solution of 2'-Deoxyguanosine?
A2: A stock solution can be prepared by dissolving the solid in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, allowing for high concentrations.[2] For aqueous solutions, ensure the water is nuclease-free. To enhance stability, especially for long-term storage, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the stability of 2'-Deoxyguanosine in a stock solution?
A3: The stability of 2'-Deoxyguanosine in solution depends on the storage temperature and solvent. In DMSO, stock solutions are stable for extended periods when stored at -80°C (up to 2 years) or -20°C (up to 1 year).[2] Aqueous solutions are generally less stable and are not recommended for long-term storage.
Q4: Can I store my 2'-Deoxyguanosine stock solution at 4°C?
A4: Short-term storage of a few days at 4°C may be acceptable for working solutions, but for long-term storage of stock solutions, freezing at -20°C or -80°C is strongly recommended to prevent degradation.
Q5: What precautions should I take when handling solid 2'-Deoxyguanosine?
A5: When handling solid 2'-Deoxyguanosine, it is important to minimize dust generation and accumulation.[4] Use adequate ventilation and avoid contact with eyes, skin, and clothing. Always wash your hands thoroughly after handling.[5]
Quantitative Data Summary
The stability of 2'-Deoxyguanosine standards is critical for reliable experimental outcomes. The following table summarizes the recommended storage conditions and expected stability.
| Form | Solvent | Storage Temperature | Stability |
| Solid | N/A | -20°C | ≥ 4 years[3] |
| Solid | N/A | 4°C | 2 years[2] |
| Solution | DMSO | -80°C | 2 years[2] |
| Solution | DMSO | -20°C | 1 year[2] |
| Monohydrate Solution | DMSO | -80°C | 6 months[1] |
| Monohydrate Solution | DMSO | -20°C | 1 month[1] |
Experimental Protocol: Preparation of a 2'-Deoxyguanosine Standard Curve
This protocol outlines the steps for preparing a standard curve for the quantification of 2'-Deoxyguanosine.
Materials:
-
2'-Deoxyguanosine solid standard
-
High-purity solvent (e.g., DMSO or nuclease-free water)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, nuclease-free tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a precise amount of the solid 2'-Deoxyguanosine standard.
-
Dissolve the solid in the appropriate volume of your chosen solvent to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
This stock solution should be stored at -80°C for long-term stability.
-
-
Create a Working Stock Solution:
-
Thaw one aliquot of the high-concentration stock solution.
-
Dilute the stock solution with the appropriate buffer or solvent for your assay to create a working stock solution at a lower concentration (e.g., 1 mM).
-
-
Perform Serial Dilutions:
-
From the working stock solution, perform a series of dilutions to generate a set of at least five calibration standards.
-
The concentrations of these standards should bracket the expected concentration range of your unknown samples.
-
-
Construct the Calibration Curve:
-
Analyze each standard using your analytical method (e.g., HPLC, LC-MS).
-
Plot the instrument response (e.g., peak area) against the known concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Determine the Concentration of Unknown Samples:
-
Analyze your unknown samples using the same method.
-
Use the equation from the calibration curve to calculate the concentration of 2'-Deoxyguanosine in your unknown samples based on their instrument response.
-
Workflow for Handling and Storage of 2'-Deoxyguanosine Standards
Caption: Logical workflow for the proper handling and storage of 2'-Deoxyguanosine standards.
References
Validation & Comparative
A Head-to-Head Battle: HPLC vs. LC-MS/MS for the Quantification of 2'-Deoxyguanosine
For researchers, scientists, and drug development professionals, the accurate quantification of 2'-deoxyguanosine (B1662781) and its modified forms is critical in numerous fields, from toxicology to clinical diagnostics. The choice of analytical technique is paramount to achieving reliable and meaningful results. This guide provides a comprehensive comparison of two powerhouse methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective strengths and weaknesses for 2'-deoxyguanosine analysis.
At the heart of this comparison lies the trade-off between the established, cost-effective nature of HPLC and the superior sensitivity and specificity of LC-MS/MS. While HPLC with ultraviolet (UV) or electrochemical detection (ECD) has been a workhorse for nucleoside analysis, LC-MS/MS has emerged as the gold standard for applications demanding the highest levels of precision and the ability to detect minute quantities.
Quantitative Performance: A Data-Driven Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for the analysis of 2'-deoxyguanosine and its common oxidative damage biomarker, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), using both HPLC and LC-MS/MS.
| Performance Metric | HPLC (with UV/ECD Detection) | LC-MS/MS | Key Advantages of LC-MS/MS |
| Limit of Detection (LOD) | ~0.85 ng/mL to 5.0 µg/L[1][2] | 1.8 fmol on-column to 10.0 pg/mL[3][4] | Significantly lower detection limits, enabling the analysis of trace amounts in complex biological matrices. |
| Limit of Quantification (LOQ) | ~40.0 pg/mL to 0.05 µg/L[4][5] | 0.062 ng/mL to 0.01-7.57 ng/mL[6][7] | Greater sensitivity for precise quantification of low-abundance analytes. |
| Specificity | Moderate to good; co-eluting compounds can interfere. | High to excellent; mass-to-charge ratio detection provides an extra dimension of selectivity. | Reduced risk of interference from matrix components, leading to more accurate results.[8] |
| Accuracy & Precision | Good; typically within 15% for quality control samples. | Excellent; often achieves <15% relative standard deviation (RSD).[7] | High degree of confidence in the measured concentrations. |
| **Linearity (R²) ** | Typically >0.99[9] | Consistently >0.99[6] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Sample Throughput | Can be high with optimized methods. | Can be very high with the use of on-line solid-phase extraction (SPE).[4] | Automation and rapid analysis times contribute to higher throughput. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and maintenance.[1] | HPLC offers a more accessible entry point for laboratories with budget constraints. |
Experimental Protocols: A Glimpse into the Workflow
The following sections outline generalized experimental protocols for the quantification of 2'-deoxyguanosine and its derivatives in biological samples, such as urine or DNA hydrolysates.
HPLC with UV or Electrochemical Detection
-
Sample Preparation:
-
For urine samples, a solid-phase extraction (SPE) step is often employed to remove interfering substances.[2]
-
For DNA samples, enzymatic or acidic hydrolysis is performed to release the nucleosides.
-
Samples are then typically filtered before injection.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is commonly used.[9]
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]
-
An isocratic or gradient elution is used to separate 2'-deoxyguanosine from other components in the sample.
-
-
Detection:
-
UV Detection: The eluent is monitored at a specific wavelength (e.g., 254 nm) where 2'-deoxyguanosine absorbs light.
-
Electrochemical Detection (ECD): This method is particularly sensitive for oxidized forms like 8-OHdG and relies on the electrochemical properties of the analyte.
-
-
Quantification:
-
The concentration of 2'-deoxyguanosine is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
-
LC-MS/MS
-
Sample Preparation:
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the analyte molecules.[6] Both positive and negative ion modes can be used, with the choice depending on the specific analyte.[12]
-
Tandem Mass Spectrometry (MS/MS): The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the parent molecule) is selected, fragmented, and then a specific product ion is monitored. This highly selective process significantly reduces background noise and increases sensitivity.[6]
-
-
Quantification:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of an internal standard corrects for any sample loss during preparation and variations in instrument response.
-
Visualizing the Methodologies
To further clarify the experimental processes and the basis of comparison, the following diagrams have been generated.
Figure 1. Experimental workflow for 2'-Deoxyguanosine quantification.
Figure 2. Logic for comparing HPLC and LC-MS/MS methods.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC and LC-MS/MS for 2'-deoxyguanosine quantification is ultimately dictated by the specific requirements of the study.
HPLC remains a viable and cost-effective option for applications where the expected concentration of 2'-deoxyguanosine is relatively high and the sample matrix is not overly complex. Its simplicity of operation and lower initial investment make it an attractive choice for routine analyses and laboratories with limited budgets.
LC-MS/MS , on the other hand, is the undisputed champion when high sensitivity and specificity are non-negotiable. For studies involving trace-level detection in complex biological matrices, such as clinical research or biomarker discovery, the superior performance of LC-MS/MS is essential for generating accurate and reliable data.[8] The ability to use internal standards also provides a higher degree of confidence in the quantitative results. While the initial cost is higher, the quality of the data and the potential for high-throughput analysis often justify the investment for demanding research and development applications.
References
- 1. akjournals.com [akjournals.com]
- 2. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS: correlation with tobacco exposure biomarkers NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2'-Deoxyguanosine ELISA Kits with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of 2'-Deoxyguanosine (dG), a critical biomarker for oxidative stress and DNA damage: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the performance, strengths, and limitations of each technique is paramount for accurate data interpretation in research and clinical settings. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for your specific research needs.
Introduction to 2'-Deoxyguanosine as a Biomarker
2'-Deoxyguanosine is a nucleoside that, upon oxidation, forms derivatives such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) or 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). These oxidized forms are established biomarkers of oxidative DNA damage and are implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1][2][3][4][5] Accurate measurement of dG and its oxidized metabolites in biological fluids like urine and plasma is crucial for assessing oxidative stress and evaluating the efficacy of therapeutic interventions.
Methodologies: ELISA vs. Mass Spectrometry
The two most common methods for quantifying 2'-Deoxyguanosine and its metabolites are ELISA and mass spectrometry, typically coupled with liquid chromatography (LC-MS or LC-MS/MS).
-
Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput and relatively low-cost method relies on the specific binding of an antibody to the target molecule.[6][7] Commercial ELISA kits are widely available for the detection of 8-OHdG. The assay is typically performed in a 96-well plate format, making it suitable for screening large numbers of samples.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Often considered the "gold standard," LC-MS offers high specificity and sensitivity for the quantification of small molecules.[8] This technique separates the analyte of interest from other sample components via liquid chromatography before detecting and quantifying it based on its mass-to-charge ratio using a mass spectrometer. Isotope-dilution LC-MS/MS, in particular, is a highly accurate method for this purpose.[9]
Performance Comparison: ELISA vs. LC-MS/MS
Cross-validation studies consistently demonstrate significant discrepancies between 2'-Deoxyguanosine concentrations measured by ELISA and LC-MS/MS. The following table summarizes key performance characteristics based on published comparative data.
| Performance Metric | ELISA | LC-MS/MS | Key Observations |
| Accuracy/Quantitative Agreement | Often shows poor agreement with LC-MS/MS, with ELISA results being significantly higher (7.6 to 23.5-fold).[6][7][10] | Considered the reference method for accurate quantification. | The overestimation by ELISA is a critical consideration for data interpretation. |
| Specificity | Susceptible to cross-reactivity with structurally similar molecules, which can lead to inflated results.[11] | Highly specific, as it identifies molecules based on their unique mass-to-charge ratio and fragmentation patterns. | LC-MS/MS can distinguish between 8-OHdG and other modified nucleosides. |
| Sensitivity | Generally less sensitive than LC-MS/MS. For example, one commercial kit has a sensitivity of 0.59 ng/mL.[12] | Highly sensitive, capable of detecting very low concentrations of the analyte.[9][13] | The higher sensitivity of LC-MS/MS is crucial for studies with limited sample volumes or low analyte concentrations. |
| Correlation with LC-MS/MS | Poor correlation is often observed.[6][7][10] However, sample purification using Solid-Phase Extraction (SPE) can improve the correlation for some kits.[6][7][10] | N/A (Reference Method) | Sample pre-treatment is a critical step for improving the reliability of ELISA results. |
| Throughput | High-throughput, suitable for analyzing many samples simultaneously.[6][7] | Lower throughput compared to ELISA due to the serial nature of sample analysis. | ELISA is advantageous for large-scale screening studies. |
| Cost | Relatively low cost per sample.[6][7] | Higher cost due to expensive instrumentation and the need for specialized personnel. | The choice of method may be influenced by budgetary constraints. |
| Ease of Use | Relatively simple to perform with commercially available kits.[14] | Requires specialized expertise and instrumentation. | ELISA is more accessible to laboratories without dedicated mass spectrometry facilities. |
Experimental Protocols
Detailed methodologies for the quantification of 2'-Deoxyguanosine using both ELISA and LC-MS/MS are provided below. These protocols are based on established methods found in the literature.
2'-Deoxyguanosine (8-OHdG) ELISA Protocol (Competitive Assay)
This protocol outlines the general steps for a competitive ELISA, which is a common format for 8-OHdG kits.[15]
-
Plate Preparation: A microplate pre-coated with a capture antibody specific for 8-OHdG is used.
-
Standard and Sample Addition: Standards of known 8-OHdG concentrations and unknown samples are added to the wells.
-
Competitive Binding: A fixed amount of enzyme-labeled 8-OHdG (conjugate) is added to each well. The 8-OHdG in the sample and the enzyme-labeled 8-OHdG compete for binding to the limited number of capture antibody sites.
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then removed by washing the plate.
-
Substrate Addition: A chromogenic substrate is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.
-
Signal Development and Measurement: The color development is stopped after a specific time, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 8-OHdG in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
2'-Deoxyguanosine LC-MS/MS Protocol
This protocol describes a typical workflow for the quantification of 8-OHdG in a biological matrix (e.g., urine) using isotope-dilution LC-MS/MS.[9][13]
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled version of 8-OHdG) is added to the sample to account for variability during sample processing and analysis.[13]
-
For urine samples, a dilution step may be sufficient.[11] For more complex matrices like plasma or tissue, protein precipitation and/or solid-phase extraction (SPE) are often necessary to remove interfering substances.[6][7][10]
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into an HPLC or UPLC system.
-
The analyte is separated from other components on a chromatographic column (e.g., a C18 reversed-phase column).[16] A mobile phase gradient is used to elute the compounds from the column.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion (the protonated 8-OHdG molecule) and then fragmenting it to produce a specific product ion.
-
The instrument monitors the transition of the precursor ion to the product ion for both the analyte and the internal standard.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured from the chromatograms.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of 8-OHdG in the unknown samples is calculated from the ratio of the analyte peak area to the internal standard peak area, using the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-validation of 2'-Deoxyguanosine quantification methods.
Caption: Signaling pathway of oxidative DNA damage leading to the formation of 8-OHdG.
Caption: Logical workflow for the cross-validation of a 2'-Deoxyguanosine ELISA kit.
Caption: Experimental workflow for a competitive 2'-Deoxyguanosine ELISA.
Caption: Experimental workflow for 2'-Deoxyguanosine quantification by LC-MS/MS.
Conclusion and Recommendations
The cross-validation of 2'-Deoxyguanosine quantification methods reveals significant differences between ELISA and LC-MS/MS. While ELISA offers a high-throughput and cost-effective solution for large-scale studies, the data suggests that it may overestimate the true concentration of 8-OHdG and can show poor correlation with the more accurate LC-MS/MS method.[6][7][9][10][11]
For researchers requiring high accuracy and specificity, particularly in a clinical or drug development setting, LC-MS/MS is the recommended method for the quantification of 2'-Deoxyguanosine.[7][9][11] If ELISA is to be used, it is crucial to perform a thorough validation of the chosen kit, including a cross-validation with LC-MS/MS, to understand its performance characteristics and limitations. The implementation of sample purification steps, such as SPE, should be considered to improve the accuracy of ELISA-based measurements.[6][7][10] Ultimately, the choice of analytical method should be guided by the specific requirements of the study, balancing the need for accuracy, throughput, and cost.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccesspub.org [openaccesspub.org]
- 11. researchgate.net [researchgate.net]
- 12. Abcam 8-hydroxy 2 deoxyguanosine ELISA Kit, 1 x 96 Tests, Quantity: Each | Fisher Scientific [fishersci.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2'-Deoxyguanosine vs. 8-hydroxy-2'-deoxyguanosine as Analytical Standards
In the precise world of oxidative damage measurement, the choice of analytical standards is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals quantifying 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker of oxidative DNA damage, a critical decision lies in the selection of the appropriate calibrants. This guide provides an objective comparison between the standard nucleoside, 2'-deoxyguanosine (B1662781) (dG), and the oxidized nucleoside itself, 8-OHdG, for their roles as primary calibrants in analytical assays.
While both compounds are essential for the accurate assessment of DNA damage, they serve distinct yet complementary roles. 8-OHdG is the primary calibrant for quantifying the absolute amount of the lesion, while dG serves as the reference to express the extent of damage relative to the total amount of the unmodified nucleoside.
Core Comparison of Analytical Standards
The selection of a primary calibrant hinges on its purity, stability, and the accuracy with which its concentration can be certified. Both 2'-deoxyguanosine and 8-hydroxy-2'-deoxyguanosine are commercially available in high purity. However, their roles in the quantification of oxidative DNA damage are fundamentally different.
| Feature | 2'-Deoxyguanosine (dG) Standard | 8-hydroxy-2'-deoxyguanosine (8-OHdG) as Primary Calibrant |
| Primary Role | Serves as a reference to determine the total amount of unmodified guanosine (B1672433) in a sample, allowing for the normalization of DNA damage. | Used to generate a standard curve for the direct quantification of the 8-OHdG lesion in a sample. |
| Purity | Commercially available with high purity, often exceeding 98%. | Available as a certified reference material with high purity, often >95%.[1][2] |
| Stability | Generally a stable molecule. The stability of 2'-deoxyxanthosine (B1596513) (a deamination product of guanine) has been shown to be high in double-stranded DNA, suggesting the stability of the parent nucleoside. | Urinary 8-OHdG is stable for over two years when stored at -80°C and for at least 24 hours at room temperature (25°C). |
| Application in Assays | Essential for expressing results as a ratio (e.g., 8-OHdG per 10^6 dG), which is a more biologically relevant measure of DNA damage.[3] | The cornerstone of quantitative methods like HPLC-MS/MS and HPLC-ED for determining the concentration of 8-OHdG.[3][4][5] |
| Isotopically Labeled Analog | Not typically required as an internal standard for its own quantification when measuring the 8-OHdG/dG ratio. | An isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is crucial for accurate quantification with mass spectrometry to account for matrix effects and variations in sample processing.[6][7] |
Experimental Methodologies
The gold standard for the quantification of 8-OHdG is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity.
Experimental Protocol: Quantification of 8-OHdG in DNA by HPLC-MS/MS
1. DNA Isolation and Hydrolysis:
-
Isolate DNA from biological samples (cells or tissues) using standard protocols, ensuring minimal exposure to oxidative conditions to prevent artificial formation of 8-OHdG.
-
Hydrolyze the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
2. Sample Preparation:
-
To each hydrolyzed DNA sample, add a known amount of an isotopically labeled internal standard, such as ¹⁵N₅-8-hydroxy-2'-deoxyguanosine.[6][7]
-
The use of an internal standard is critical for correcting for any loss of analyte during sample preparation and for variations in instrument response.[8][9][10]
3. Calibration Curve Generation:
-
Prepare a series of calibration standards by making serial dilutions of a certified 8-hydroxy-2'-deoxyguanosine primary calibrant of known concentration.
-
Add the same amount of the isotopically labeled internal standard to each calibration standard as was added to the samples.
-
A separate calibration curve for 2'-deoxyguanosine should be prepared using a certified dG standard if the results are to be expressed as a ratio.
4. HPLC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the deoxynucleosides using a suitable reversed-phase HPLC column.[11]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of both the native and the isotopically labeled 8-OHdG, as well as dG.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the 8-OHdG calibrant to the peak area of the internal standard against the known concentrations of the calibrants.
-
Determine the concentration of 8-OHdG in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Similarly, quantify the amount of dG in the samples using its respective calibration curve.
-
Express the final result as the absolute concentration of 8-OHdG or as a ratio of 8-OHdG to dG (e.g., number of 8-OHdG lesions per 10⁶ dG).
Visualizing the Science
To better understand the biological context and the analytical workflow, the following diagrams are provided.
The diagram above illustrates the formation of 8-OHdG from dG in DNA due to oxidative stress from Reactive Oxygen Species (ROS). The subsequent removal of the lesion is carried out by the Base Excision Repair (BER) pathway, leading to its excretion in the urine.
This workflow diagram outlines the key steps involved in the quantification of 8-OHdG, from sample preparation through to data analysis, highlighting the use of both 8-OHdG and dG standards.
References
- 1. 8-HYDROXY-2'-DEOXYGUANOSINE | Eurisotop [eurisotop.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. mdpi.com [mdpi.com]
- 4. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxy-2â²-deoxyguanosine (¹âµNâ , 98%) 95% CP - Cambridge Isotope Laboratories, NLM-6715-0.1MG [isotope.com]
- 7. 8-Hydroxy-2â²-deoxyguanosine (¹âµNâ , 98%) (CP 95%) 25 µg/mL in water - Cambridge Isotope Laboratories, NLM-6715-1.2 [isotope.com]
- 8. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]
- 9. Chapter 4: Oxidatively induced DNA damage: Mechanisms and measurement | NIST [nist.gov]
- 10. Measurement of oxidatively induced DNA damage and its repair, by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different enzymatic DNA digestion kits for dG analysis
For researchers, scientists, and drug development professionals engaged in the nuanced field of DNA damage and repair, the accurate quantification of 2'-deoxyguanosine (B1662781) (dG) and its oxidized form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), is paramount. The choice of an enzymatic DNA digestion kit is a critical first step that dictates the reliability and reproducibility of downstream analyses, such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of commercially available kits, focusing on their performance, protocols, and key features to aid in selecting the most suitable option for your research needs.
The complete enzymatic hydrolysis of DNA into its constituent nucleosides is a prerequisite for sensitive detection methods. Incomplete digestion can lead to an underestimation of modified nucleosides, while harsh methods can introduce artificial oxidation, skewing results.[1] This comparison focuses on popular one-step enzymatic digestion kits that offer convenience and are optimized for mass spectrometry applications.
Key Performance Metrics at a Glance
While direct head-to-head independent comparative studies with extensive quantitative data are limited in the public domain, we have compiled available information from manufacturer literature and user-provided information to offer a performance overview. The following table summarizes the key features of prominent enzymatic DNA digestion kits.
| Feature | EpiQuik™ One-Step DNA Hydrolysis Kit | NEB Nucleoside Digestion Mix |
| Digestion Time | As short as 1 hour[2][3] | 1 hour |
| Protocol | One-step, single incubation[2][3] | One-step, single incubation[4] |
| Key Features | No DNA denaturation required; suitable for high-throughput 96-well format.[2][3] | Low-glycerol formulation to reduce ion suppression in MS; digests ssDNA, dsDNA, and DNA/RNA hybrids.[4][5] |
| Downstream Compatibility | Mass spectrometry, HPLC, HPCE[6] | Liquid chromatography-mass spectrometry (LC-MS)[4] |
In-Depth Look at Leading Kits
EpiQuik™ One-Step DNA Hydrolysis Kit (EpigenTek)
This kit is designed for rapid and efficient hydrolysis of DNA to deoxynucleosides in a single incubation step.[2] Its main advantage is the speed of the protocol, which can be completed in as little as one hour, making it suitable for high-throughput applications.[3] The kit is designed to digest DNA into single nucleosides with minimal formation of di- or oligonucleotides.[6]
NEB Nucleoside Digestion Mix (New England Biolabs)
The Nucleoside Digestion Mix from New England Biolabs is an optimized enzyme mix for the complete digestion of DNA and RNA into single nucleosides.[7] A key feature is its low-glycerol formulation, which is specifically designed to minimize glycerol-induced ion suppression during mass spectrometry analysis.[4] This one-step protocol is also completed within one hour and is compatible with a range of nucleic acid types, including single-stranded DNA, double-stranded DNA, and DNA/RNA hybrids.[4] User testimonials highlight the kit's reproducibility and its ability to simplify sample preparation for mass spectrometry.[7]
Experimental Workflow and Methodologies
The accurate quantification of dG and 8-oxo-dG is not solely dependent on the digestion kit but also on a meticulously executed experimental workflow. This includes proper sample preparation to minimize artificial oxidation and sensitive detection methods.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of dG and 8-oxo-dG from biological samples.
Detailed Experimental Protocols
1. EpiQuik™ One-Step DNA Hydrolysis Kit Protocol [6]
-
DNA Input: Start with 100 ng to 1 µg of purified DNA.
-
Reaction Setup: In a PCR tube or plate, combine the DNA sample with the provided Digestion Buffer (DH3), Enzyme Mix (DH1), and Digestion Enhancer (DH2).
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 5 minutes.
-
Analysis: The digested DNA is now ready for downstream analysis by LC-MS or other methods.
2. NEB Nucleoside Digestion Mix Protocol
-
DNA Input: Use up to 1 µg of purified DNA.
-
Reaction Setup: In a microfuge tube, combine the DNA sample with the 10X Nucleoside Digestion Mix Reaction Buffer and 1 µl of the Nucleoside Digestion Mix. Adjust the final volume to 20 µl with nuclease-free water.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Analysis: The sample is ready for direct analysis by LC-MS without any further purification.
Considerations for Optimal dG Analysis
-
Minimizing Artificial Oxidation: The oxidation of guanine (B1146940) to 8-oxo-dG during sample preparation is a significant concern that can lead to artificially inflated measurements.[8] It is crucial to handle samples on ice and consider the use of antioxidants or metal chelators during DNA extraction and digestion.[1]
-
Complete DNA Digestion: Incomplete hydrolysis of DNA will result in the underestimation of both dG and 8-oxo-dG.[1][9] It is important to follow the manufacturer's protocol regarding the amount of input DNA and enzyme-to-substrate ratio. For DNA with a high degree of modification, extended incubation times may be necessary.[10]
-
Downstream Analysis: The choice of analytical method is critical for accurate quantification. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.[5][8]
Conclusion
The selection of an enzymatic DNA digestion kit is a critical decision in the workflow for dG and 8-oxo-dG analysis. Both the EpiQuik™ One-Step DNA Hydrolysis Kit and the NEB Nucleoside Digestion Mix offer rapid and convenient one-step protocols suitable for preparing samples for mass spectrometry. The NEB kit's low-glycerol formulation provides a distinct advantage for LC-MS applications by reducing potential ion suppression.
Ultimately, the optimal choice will depend on the specific requirements of the experiment, including throughput needs and the nature of the DNA samples. Researchers are encouraged to perform in-house validation to ensure the chosen kit provides the desired performance and reproducibility for their specific application. As the field of epigenetics and DNA damage analysis continues to evolve, the development of even more efficient and robust enzymatic digestion methods is anticipated.
References
- 1. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zymoresearch.com [zymoresearch.com]
- 3. medsupplypartners.com [medsupplypartners.com]
- 4. neb.com [neb.com]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. neb.com [neb.com]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Complete DNA Digestion in Minimizing Variability of 8-Oxo-dG Analyses [stacks.cdc.gov]
- 10. Nucleoside Digestion Mix - BIOKÉ [bioke.com]
A Comparative Purity Analysis of Commercial 2'-Deoxyguanosine Standards
For Researchers, Scientists, and Drug Development Professionals
In critical research and development applications, the purity of nucleoside standards such as 2'-Deoxyguanosine (dG) is paramount. Impurities can lead to erroneous experimental results, misinterpretation of data, and potential safety concerns in therapeutic development. This guide provides an objective comparison of the purity of commercially available 2'-Deoxyguanosine standards from three leading suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on a comprehensive analytical workflow employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Design and Rationale
The purity of 2'-Deoxyguanosine standards was evaluated using a multi-pronged analytical approach to provide a comprehensive assessment.
-
HPLC-UV: This technique is a cornerstone for purity assessment, allowing for the separation and quantification of the main compound and any UV-active impurities.
-
LC-MS: This method provides an orthogonal approach to impurity detection, offering high sensitivity and the ability to identify impurities based on their mass-to-charge ratio, which is crucial for identifying unknown contaminants.
-
Quantitative NMR (qNMR): As a primary analytical method, qNMR allows for the determination of the absolute purity of the 2'-Deoxyguanosine standard without the need for a specific reference standard for each impurity. It provides a highly accurate measure of the mass fraction of the target compound.
A general workflow for the evaluation process is outlined below.
A Comparative Guide to the Analysis of 2'-Deoxyguanosine in Plasma and Urine
For researchers, scientists, and professionals in drug development, the accurate measurement of biomarkers of oxidative stress is paramount. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a product of oxidative DNA damage, is a key biomarker frequently analyzed in both plasma and urine. The choice of matrix—plasma or urine—can significantly influence analytical results and their interpretation. This guide provides a comprehensive comparison of the analytical results of 8-OHdG in these two biological fluids, supported by experimental data and detailed methodologies.
Interpreting the Matrix: Plasma vs. Urine
The selection of plasma or urine as the analytical matrix for 8-OHdG depends on the specific research question. Plasma levels of 8-OHdG are thought to represent the steady state of DNA damage and repair throughout the body. In contrast, urinary 8-OHdG is considered a marker of the total body burden of oxidative stress, reflecting the cumulative DNA damage and subsequent repair over a period of time.[1] A positive correlation has been observed between plasma and urinary 8-OHdG levels.[1] However, some studies suggest that plasma 8-OHdG may be a more sensitive indicator of the effects of certain risk factors such as age, gender, and smoking.[1]
Quantitative Data Comparison
The concentration of 8-OHdG in both plasma and urine can be determined by several analytical techniques, each with its own advantages in terms of sensitivity, specificity, and throughput. The following table summarizes typical quantitative results obtained from healthy individuals using common analytical methods. It is important to note that values can vary significantly based on the population, lifestyle factors, and the specific analytical method employed.
| Analytical Method | Matrix | Typical Concentration Range (Healthy Adults) | Limit of Detection (LOD) |
| HPLC-ECD | Plasma | 0 - 70 pg/mL (25.5 ± 13.8 pg/mL)[2] | < 10 pg/mL[2] |
| Urine | 1.9 - 18.2 ng/mL[3] | 5.0 µg/L[4] | |
| LC-MS/MS | Plasma | Not widely reported, concentrations are 2-300 times lower than in urine[5] | ~0.3 nM (for 8-oxo-dGuo)[6] |
| Urine | 0.4 - 20 ng/mL (mean: 1.65 ng/mL)[7] | 0.85 ng/mL[8] | |
| ELISA | Plasma | Detectable, but may lack sensitivity for healthy individuals (LOD ~130 pg/mL)[2] | Varies by kit, e.g., 130 pg/mL[2] |
| Urine | Good correlation with HPLC-ECD (Y = 1.83X + 0.8, r = 0.88)[9] | Varies by kit |
Experimental Protocols
Accurate and reproducible measurement of 8-OHdG requires meticulous attention to the experimental protocol, from sample collection to data analysis. Below are detailed methodologies for the analysis of 8-OHdG in plasma and urine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a widely used and reliable method.
Analysis of 8-OHdG in Plasma by HPLC-ECD
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer to a clean polypropylene (B1209903) tube.
-
Store plasma samples at -80°C until analysis.
-
-
Solid Phase Extraction (SPE):
-
Pre-condition a C18 SPE cartridge by washing with methanol (B129727) followed by a phosphate (B84403) buffer.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a phosphate buffer and then with water to remove interfering substances.
-
Elute the 8-OHdG from the cartridge using methanol.[4]
-
-
HPLC-ECD Analysis:
-
Evaporate the methanol from the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in the HPLC mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
HPLC Conditions:
-
Column: Develosil C30[2]
-
Mobile Phase: 35 mmol/L phosphate buffer (pH 7.0) containing 5% acetonitrile (B52724) and 30 µmol/L EDTA[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 27°C[2]
-
-
Electrochemical Detector (ECD) Settings:
-
Set the potential to an appropriate level for the oxidation of 8-OHdG (typically around +600 mV).
-
-
Quantify the 8-OHdG concentration by comparing the peak area to a standard curve generated from known concentrations of 8-OHdG.
-
Analysis of 8-OHdG in Urine by HPLC-ECD
-
Sample Collection and Preparation:
-
Collect a spot urine sample in a sterile container. For more accurate results that account for urine dilution, a 24-hour urine collection can be performed.
-
Immediately after collection, freeze the urine samples at -20°C or -80°C until analysis.[10]
-
Prior to analysis, thaw the urine samples and centrifuge at approximately 10,000 x g for 3 minutes to remove any particulate matter.[7]
-
-
Solid Phase Extraction (SPE):
-
A two-step SPE procedure using a C18 column followed by a strong cation-exchange (SCX) column is effective for removing major interfering substances.[3]
-
C18 Column:
-
Apply the urine sample (mixed with a buffer) to a pre-conditioned C18 column.
-
Wash the column with appropriate buffers.
-
Elute 8-OHdG with a suitable buffer.[3]
-
-
SCX Column:
-
Transfer the eluent from the C18 column to a pre-conditioned SCX column.
-
Wash the SCX column.
-
Elute the purified 8-OHdG.[3]
-
-
-
HPLC-ECD Analysis:
-
Inject the purified eluent into the HPLC system.
-
HPLC Conditions:
-
Column: Develosil C30[3]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Electrochemical Detector (ECD) Settings:
-
Similar to plasma analysis, set the potential for optimal detection of 8-OHdG.
-
-
Quantify the 8-OHdG concentration against a standard curve.
-
Normalize the urinary 8-OHdG concentration to the creatinine (B1669602) concentration in the same sample to account for variations in urine output and dilution. Creatinine can be measured using a separate assay.
-
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of 8-OHdG in both plasma and urine samples.
Caption: Experimental workflow for 8-OHdG analysis in plasma and urine.
Conclusion
Both plasma and urine are valuable matrices for the assessment of oxidative DNA damage through the measurement of 8-OHdG. The choice between them should be guided by the specific objectives of the study. Plasma analysis offers a snapshot of the current steady-state of DNA damage, while urine analysis provides an integrated measure of total body oxidative stress. For both matrices, robust and well-validated analytical methods, such as HPLC-ECD or LC-MS/MS, combined with appropriate sample preparation, are crucial for obtaining accurate and reliable data. This guide provides the foundational information for researchers to make informed decisions and implement rigorous analytical protocols for the quantification of this important biomarker.
References
- 1. Plasma and urinary HPLC-ED determination of the ratio of 8-OHdG/2-dG in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. enghusen.dk [enghusen.dk]
- 6. researchgate.net [researchgate.net]
- 7. sfrbm.org [sfrbm.org]
- 8. akjournals.com [akjournals.com]
- 9. Urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine values measured by an ELISA correlated well with measurements by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Safety Operating Guide
Proper Disposal of 2'-Deoxyguanosine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed, step-by-step procedures for the safe handling and proper disposal of 2'-Deoxyguanosine, a critical component in various research and drug development applications. Adherence to these protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
While 2'-Deoxyguanosine is a fundamental building block in DNA synthesis and various experimental models, it is crucial to handle it with appropriate care. Some formulations are classified as harmful if swallowed.[1] Therefore, personal protective equipment (PPE) is mandatory. Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling 2'-Deoxyguanosine powder or solutions. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the physical and chemical properties of 2'-Deoxyguanosine. The following table summarizes key data points.
| Property | Value | Reference |
| Physical State | Solid, crystalline powder | |
| Appearance | White to off-white | |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions | |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal and Handling Plan
The proper disposal of 2'-Deoxyguanosine and its associated waste must be conducted in accordance with institutional, local, state, and federal regulations. The following operational plan provides a clear, procedural framework for its management from point of generation to final disposal.
Waste Segregation and Collection
-
Solid Waste:
-
Place all solid 2'-Deoxyguanosine waste, including contaminated personal protective equipment (gloves, weighing paper), into a dedicated, clearly labeled, and sealable waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container as "Non-Hazardous Chemical Waste: 2'-Deoxyguanosine" or as required by your institution's waste management guidelines.
-
-
Aqueous Waste:
-
Collect all aqueous solutions containing 2'-Deoxyguanosine in a separate, leak-proof container.
-
Label the container with the full chemical name and concentration.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment:
-
For solid spills, carefully sweep up the material to avoid generating dust.[2][3] A dustpan and brush or a vacuum cleaner equipped with a HEPA filter can be used.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
-
Collection: Place all contaminated materials into a sealed container and label it as hazardous waste, noting the spilled chemical.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. For final rinsing, 70% ethanol (B145695) can be used.
Decontamination of Laboratory Equipment
All equipment that comes into contact with 2'-Deoxyguanosine must be thoroughly decontaminated.
-
Glassware and Non-porous Surfaces: Wash with a laboratory-grade detergent and rinse thoroughly with deionized water. A final rinse with 70% ethanol is recommended.
-
Sensitive Equipment: For equipment that cannot be immersed in liquid, wipe the surfaces with a cloth dampened with a mild detergent solution, followed by a cloth dampened with deionized water. Ensure the equipment is completely dry before its next use.
Final Disposal
-
All waste containers must be securely sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department. They will ensure the waste is transported to an approved waste disposal facility.[3]
-
Never dispose of 2'-Deoxyguanosine down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 2'-Deoxyguanosine waste.
Caption: Decision workflow for the safe disposal of 2'-Deoxyguanosine waste.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Guidelines for 2'-Deoxyguanosine
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2'-Deoxyguanosine in a laboratory setting. Adherence to these guidelines is paramount for the protection of researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods for 2'-Deoxyguanosine.
Personal Protective Equipment (PPE)
When handling 2'-Deoxyguanosine, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves.[1] Disposable nitrile gloves are suitable for incidental contact.[2] | Protects against skin contact and absorption. Due to a lack of specific testing, no definitive glove material recommendation can be made, so selecting a glove resistant to the product is key.[3] |
| Eye and Face Protection | Chemical safety goggles or glasses that meet ANSI Z87.1 1989 standards are required.[4] | Protects eyes from splashes, aerosols, and airborne particles.[5] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if irritation is experienced.[6][7] | Prevents inhalation of dust particles.[8] |
| Body Protection | A lab coat should be worn.[2] Wear appropriate protective clothing to prevent skin exposure.[6][7] | Prevents contamination of personal clothing.[5] |
Safe Handling and Operational Plan
Proper handling procedures are essential to minimize the risk of exposure to 2'-Deoxyguanosine.
Engineering Controls:
-
Work in a well-ventilated area to minimize inhalation of dust.[8]
-
For procedures that may generate dust, use a chemical fume hood.[5]
General Hygiene and Work Practices:
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][8]
-
Do not eat, drink, or smoke in the laboratory area where 2'-Deoxyguanosine is handled.[3][8][9][10]
-
Avoid creating dust when handling the solid compound.[8]
-
Keep the container tightly closed when not in use.[8]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.[8]
Disposal Plan
All waste containing 2'-Deoxyguanosine must be treated as chemical waste and disposed of in accordance with all local, regional, national, and international regulations.[3][6]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in a sealed, labeled waste container.
-
Unused Product: Unused 2'-Deoxyguanosine should be disposed of in its original container or a suitable, labeled waste container. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal. Some sources suggest burying the residue in an authorized landfill.[8]
Workflow for Handling 2'-Deoxyguanosine
Caption: Workflow for the safe handling and disposal of 2'-Deoxyguanosine.
References
- 1. biosynth.com [biosynth.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2'-Deoxyguanosine 961-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
